2-Methoxy-6-methylisonicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYXMXIKGJJYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Methoxy-6-methylisonicotinic acid, a key building block in pharmaceutical and agrochemical research. The document details two plausible and effective synthesis pathways, complete with experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide outlines two principal synthetic strategies starting from commercially available precursors: 2-chloro-6-methylisonicotinic acid and 2-hydroxy-6-methylisonicotinic acid.
Synthetic Pathways
Two primary routes for the synthesis of this compound have been identified and are detailed below. Route A involves the nucleophilic substitution of a chlorine atom with a methoxy group, while Route B focuses on the methylation of a hydroxyl group.
Route A: From 2-Chloro-6-methylisonicotinic Acid
This pathway commences with the readily available 2-chloro-6-methylisonicotinic acid. The synthesis proceeds in two key steps: esterification of the carboxylic acid followed by a nucleophilic aromatic substitution to introduce the methoxy group, and subsequent hydrolysis of the ester to yield the final product.
Caption: Synthetic pathway for this compound starting from the chloro- derivative.
Route B: From 2-Hydroxy-6-methylisonicotinic Acid
This alternative route begins with 2-hydroxy-6-methylisonicotinic acid. Similar to Route A, the process involves an initial esterification, followed by methylation of the hydroxyl group, and a final hydrolysis step to afford the target molecule.
Caption: Synthetic pathway for this compound starting from the hydroxy- derivative.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound via the two routes described above.
Route A: Detailed Protocol
Step 1: Esterification of 2-Chloro-6-methylisonicotinic Acid
Objective: To synthesize Methyl 2-chloro-6-methylisonicotinate.
Reagents and Materials:
-
2-Chloro-6-methylisonicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-6-methylisonicotinic acid (1 equivalent) in methanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield Methyl 2-chloro-6-methylisonicotinate, which can be used in the next step without further purification.
Step 2: Methoxylation of Methyl 2-chloro-6-methylisonicotinate
Objective: To synthesize Methyl 2-methoxy-6-methylisonicotinate.
Reagents and Materials:
-
Methyl 2-chloro-6-methylisonicotinate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A solution of sodium methoxide (1.2-1.5 equivalents) in methanol is prepared.
-
Methyl 2-chloro-6-methylisonicotinate (1 equivalent) is added to the methanolic sodium methoxide solution.
-
The mixture is heated to reflux for 6-12 hours, with the reaction monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude Methyl 2-methoxy-6-methylisonicotinate.
-
Purification can be achieved by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl 2-methoxy-6-methylisonicotinate
Objective: To synthesize this compound.
Reagents and Materials:
-
Methyl 2-methoxy-6-methylisonicotinate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Methyl 2-methoxy-6-methylisonicotinate (1 equivalent) is dissolved in a mixture of methanol and water.
-
Sodium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature or gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 with hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Route B: Detailed Protocol
Step 1: Esterification of 2-Hydroxy-6-methylisonicotinic Acid
Objective: To synthesize Methyl 2-hydroxy-6-methylisonicotinate.
Reagents and Materials:
-
2-Hydroxy-6-methylisonicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of 2-hydroxy-6-methylisonicotinic acid (1 equivalent) in methanol (10-15 mL per gram), add concentrated sulfuric acid (0.1 equivalents) carefully at 0 °C.
-
The mixture is heated to reflux for 6-8 hours.
-
Work-up is performed as described in Route A, Step 1, to yield Methyl 2-hydroxy-6-methylisonicotinate.
Step 2: Methylation of Methyl 2-hydroxy-6-methylisonicotinate
Objective: To synthesize Methyl 2-methoxy-6-methylisonicotinate.
Reagents and Materials:
-
Methyl 2-hydroxy-6-methylisonicotinate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of Methyl 2-hydroxy-6-methylisonicotinate (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Dimethyl sulfate (1.2-1.5 equivalents) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 4-8 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Step 3: Hydrolysis of Methyl 2-methoxy-6-methylisonicotinate
Objective: To synthesize this compound.
Procedure: The protocol for this step is identical to that described in Route A, Step 3.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Chloro-6-methylisonicotinic acid | C₇H₆ClNO₂ | 171.58 | 208-212 (dec.) | White to light yellow solid |
| Methyl 2-chloro-6-methylisonicotinate | C₈H₈ClNO₂ | 185.61 | - | - |
| 2-Hydroxy-6-methylisonicotinic acid | C₇H₇NO₃ | 153.14 | - | - |
| Methyl 2-hydroxy-6-methylisonicotinate | C₈H₉NO₃ | 167.16 | - | - |
| Methyl 2-methoxy-6-methylisonicotinate | C₉H₁₁NO₃ | 181.19 | - | - |
| This compound | C₈H₉NO₃ | 167.16 | - | - |
Conclusion
This guide has detailed two robust synthetic routes to this compound, a valuable intermediate in drug discovery and development. Both pathways utilize commercially available starting materials and employ standard organic chemistry transformations. The choice of route may depend on the availability and cost of the starting materials, as well as considerations for scale-up and purification. The provided experimental protocols offer a solid foundation for the laboratory synthesis of this compound, empowering researchers to access this important molecular scaffold. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxy-6-methylnicotinic acid (CAS: 72918-10-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 2-Methoxy-6-methylnicotinic acid based on currently available public information. It is intended for informational purposes for a scientific audience and should not be construed as a complete guide to its properties or potential applications. A significant portion of the detailed biological data and experimental protocols for this specific compound remains unpublished in peer-reviewed literature.
Introduction
2-Methoxy-6-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 72918-10-6, is a substituted pyridine-3-carboxylic acid.[1][2][3][4][5] Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities and therapeutic applications. The presence of a methoxy and a methyl group on the pyridine ring of this particular molecule suggests the potential for unique pharmacological properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery.
It is important to note that while the user's initial query referred to this compound as "2-Methoxy-6-methylisonicotinic acid," the correct nomenclature based on its CAS number is 2-Methoxy-6-methylnico tinic acid. Isonicotinic acid is a pyridine-4-carboxylic acid, whereas nicotinic acid is a pyridine-3-carboxylic acid. This distinction is crucial for understanding its chemical structure and potential biological interactions.
This technical guide aims to consolidate the available information on 2-Methoxy-6-methylnicotinic acid, covering its chemical properties, and to extrapolate potential areas of research based on the known activities of related nicotinic acid derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methoxy-6-methylnicotinic acid is presented in the table below. This information has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 72918-10-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Synonyms | 2-methoxy-6-methylpyridine-3-carboxylic acid, 2-METHOXY-6-METHYLNICOTINIC ACID | [1] |
| Purity | Typically ≥95% or ≥97% from commercial suppliers | [1][2] |
Synthesis and Characterization
A hypothetical, generalized workflow for the synthesis and characterization of a novel substituted nicotinic acid like the one is presented below.
Caption: Hypothetical workflow for synthesis and characterization.
Experimental Protocol: General Characterization of a Substituted Nicotinic Acid Derivative
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, integration, and coupling constants to confirm the proposed structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands for functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy group, aromatic C=C and C-N).
-
-
Elemental Analysis:
-
Submit a pure, dry sample for elemental analysis (C, H, N).
-
Compare the experimentally determined percentages of each element with the calculated theoretical values for the molecular formula C₈H₉NO₃.
-
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for 2-Methoxy-6-methylnicotinic acid in the scientific literature, the broader class of nicotinic acid derivatives has been extensively studied and is known to exhibit a wide range of pharmacological effects. These activities can serve as a basis for hypothesizing the potential applications of the title compound.
Nicotinic acid itself is a well-known lipid-lowering agent.[7] Furthermore, various substituted nicotinic acid derivatives have been investigated for their potential as:
-
Anti-inflammatory agents: Some nicotinic acid derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2.[8]
-
Antimicrobial agents: Certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria.[9] Other studies have also reported antibacterial and antifungal activities of novel nicotinic acid derivatives.[10]
-
Anticancer agents: Thienopyridine derivatives, which can be synthesized from nicotinamide precursors, have shown antiproliferative activity against various human cancer cell lines.[11]
-
Vasodilators: Methyl nicotinate, the methyl ester of nicotinic acid, is used topically as a vasodilator.[12][13][14]
The substitution pattern of 2-Methoxy-6-methylnicotinic acid could modulate its activity in any of these areas. The methoxy and methyl groups can influence the compound's lipophilicity, electronic distribution, and steric properties, which in turn can affect its binding to biological targets and its pharmacokinetic profile.
Caption: Potential activities of nicotinic acid derivatives.
Future Research Directions
Given the limited specific data on 2-Methoxy-6-methylnicotinic acid, several avenues of research could be pursued to elucidate its properties and potential applications:
-
Systematic Biological Screening: The compound could be screened against a panel of biological targets to identify any significant activity. This could include assays for anti-inflammatory, antimicrobial, and anticancer properties.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be essential for any drug development efforts.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of related analogs with modifications to the methoxy and methyl groups could provide valuable insights into the structural requirements for any observed biological activity.
-
Mechanism of Action Studies: If a significant biological activity is identified, further studies would be needed to determine the underlying mechanism of action, including the identification of its molecular target(s) and its effects on relevant signaling pathways.
Caption: A potential workflow for future research.
Conclusion
2-Methoxy-6-methylnicotinic acid (CAS 72918-10-6) is a chemical compound with a well-defined structure but limited publicly available data regarding its biological activity and potential applications. Based on the known pharmacology of the nicotinic acid scaffold, it represents an interesting starting point for further investigation in various therapeutic areas, including inflammation, infectious diseases, and oncology. This technical guide provides a foundation of the known properties and suggests a roadmap for future research that could unlock the therapeutic potential of this and related molecules. Researchers are encouraged to conduct primary research to further characterize this compound.
References
- 1. 72918-10-6 CAS Manufactory [m.chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 72918-10-6 2-Methoxy-6-methylnicotinic acid [chemsigma.com]
- 5. 2-Methoxy-6-methylnicotinic acid | 72918-10-6 [chemicalbook.com]
- 6. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structure elucidation of 2-Methoxy-6-methylisonicotinic acid. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on predictive methodologies and data from structurally analogous compounds. It covers the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic protocol, and the logical workflow for its structure confirmation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine carboxylic acid derivatives.
Introduction
This compound is a substituted pyridine carboxylic acid. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a carboxylic acid group, a methoxy group, and a methyl group on the isonicotinic acid framework suggests that this molecule could have interesting pharmacological properties. Accurate structure elucidation is the cornerstone of any chemical research and drug development program. This guide outlines the expected analytical data and a potential synthetic route for this compound.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and can be used as a preliminary guide for its handling and analysis.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 2-Methoxy-6-methylpyridine-4-carboxylic acid |
| CAS Number | Not available |
| Predicted Melting Point | 180-190 °C |
| Predicted pKa | ~4-5 (carboxylic acid) |
| Predicted LogP | ~1.2 |
Proposed Synthesis Protocol
A plausible synthetic route for this compound starts from the commercially available 2-hydroxy-6-methylisonicotinic acid. The protocol involves the methylation of the hydroxyl group to a methoxy group.
Experimental Protocol: Synthesis of this compound
-
Dissolution: To a solution of 2-hydroxy-6-methylisonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or methanol, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: Stir the mixture for 30 minutes at 0 °C, then add a methylating agent such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 4 with a dilute acid (e.g., 1M HCl).
-
Isolation: The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation Workflow
The logical workflow for the structure elucidation of the synthesized compound is depicted in the following diagram.
2-Methoxy-6-methylisonicotinic acid molecular weight
An In-depth Technical Guide on 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this guide consolidates calculated molecular properties, proposes a plausible synthetic pathway based on established chemical principles, and contextualizes the compound in relation to its isomers. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Molecular and Physicochemical Properties
The molecular formula of the compound is C₈H₉NO₃, which corresponds to a molecular weight of approximately 167.16 g/mol .[1][2] This is identical to its nicotinic acid isomer, as they share the same atomic composition. A summary of key identifiers and calculated properties is presented in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methoxy-6-methylpyridine-4-carboxylic acid | - |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Canonical SMILES | COC1=NC(C)=CC(C(=O)O)=C1 | Calculated |
| InChI | InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | Calculated |
| InChIKey | RCKYZHUPURILCS-UHFFFAOYSA-N | Calculated |
Isomeric Context
The precise arrangement of functional groups on the pyridine ring defines the chemical identity and potential biological activity of a molecule. This compound belongs to the pyridine carboxylic acid family. Its core structure is isonicotinic acid (pyridine-4-carboxylic acid). It is distinguished from nicotinic acid (pyridine-3-carboxylic acid) derivatives, which often have different pharmacological profiles. The diagram below illustrates the structural relationship between these parent compounds and the placement of substituents in the target molecule.
References
Spectroscopic Analysis of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-6-methylisonicotinic acid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided, offering a practical framework for the analysis of this and structurally related compounds.
Chemical Structure
IUPAC Name: 2-Methoxy-6-methylpyridine-4-carboxylic acid Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 72918-10-6
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~ 7.0 - 7.2 | Singlet | 1H | H-5 (aromatic) |
| ~ 6.8 - 7.0 | Singlet | 1H | H-3 (aromatic) |
| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |
2.1.2. ¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | -COOH |
| ~ 160 - 165 | C-2 (C-OCH₃) |
| ~ 155 - 160 | C-6 (C-CH₃) |
| ~ 145 - 150 | C-4 (C-COOH) |
| ~ 110 - 115 | C-3 |
| ~ 105 - 110 | C-5 |
| ~ 53 - 56 | -OCH₃ |
| ~ 22 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| ~ 2950 - 3050 | C-H stretch | Aromatic and Alkyl |
| ~ 1700 - 1730 | C=O stretch | Carboxylic acid |
| ~ 1580 - 1610 | C=C and C=N stretch | Pyridine ring |
| ~ 1250 - 1300 | C-O stretch | Aryl ether |
| ~ 1020 - 1050 | C-O stretch | Methoxy group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z = 152.
-
Loss of a hydroxyl radical (OH) from the carboxylic acid to give a fragment at m/z = 150.
-
Loss of carbon monoxide (CO) from the carboxylic acid to give a fragment at m/z = 139.
-
Loss of a carboxyl group (COOH) to give a fragment at m/z = 122.
-
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 14 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm
3.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 0 to 200 ppm
-
Reference: Solvent peak or TMS at 0 ppm
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
3.2.2. Instrument Parameters
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
3.3.2. Instrument Parameters (Electrospray Ionization - ESI)
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation
-
Mass Range: m/z 50 - 500
Visualized Workflows
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.
Starting materials for 2-Methoxy-6-methylisonicotinic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 2-Methoxy-6-methylisonicotinic acid, a key building block in the development of various pharmaceutical compounds. The synthesis leverages commercially available starting materials and employs well-established chemical transformations. This document details the proposed synthetic route, provides experimental protocols for key reactions, and presents quantitative data in a structured format for clarity and ease of comparison.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step process commencing from the readily available starting material, 2-Hydroxy-6-methylisonicotinic acid. The synthetic strategy involves an initial chlorination of the hydroxypyridine ring, followed by a nucleophilic substitution to introduce the desired methoxy group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-6-methylisonicotinic acid
This procedure details the chlorination of 2-Hydroxy-6-methylisonicotinic acid using phosphorus oxychloride. This method is adapted from a similar transformation of the nicotinic acid isomer and is expected to proceed with high efficiency[1].
Materials:
-
2-Hydroxy-6-methylisonicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-Hydroxy-6-methylisonicotinic acid and an excess of phosphorus oxychloride (approximately 5-10 molar equivalents).
-
Heat the reaction mixture to 125 °C and maintain this temperature for 2 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The solid precipitate of 2-Chloro-6-methylisonicotinic acid is collected by vacuum filtration.
-
The crude product is then washed with cold water and recrystallized from aqueous ethanol to yield the purified product.
A solvent-free alternative using an equimolar amount of POCl₃ in a sealed reactor at 140°C for 2 hours has also been reported for similar substrates and can be considered for a more environmentally benign process[2].
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the chloride in 2-Chloro-6-methylisonicotinic acid with a methoxy group using sodium methoxide. This is a standard method for the preparation of methoxypyridine derivatives.
Materials:
-
2-Chloro-6-methylisonicotinic acid
-
Sodium metal (Na)
-
Anhydrous methanol (CH₃OH)
-
Methylene chloride (CH₂Cl₂)
-
Petroleum ether
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be in slight excess (e.g., 1.1 equivalents) relative to the 2-Chloro-6-methylisonicotinic acid.
-
Dissolve 2-Chloro-6-methylisonicotinic acid in anhydrous methanol and add this solution dropwise to the sodium methoxide solution at a controlled temperature, for instance, 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, evaporate the methanol under reduced pressure.
-
The resulting residue is triturated with methylene chloride, and the insoluble inorganic salts (sodium chloride) are removed by filtration.
-
The filtrate is then concentrated in vacuo, and the crude product is purified by recrystallization from a suitable solvent system, such as petroleum ether, to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic steps. The yields are based on reported procedures for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | 2-Hydroxy-6-methylisonicotinic acid | 2-Chloro-6-methylisonicotinic acid | POCl₃ | 125 | 2 | ~72[1] |
| 2 | 2-Chloro-6-methylisonicotinic acid | This compound | NaOCH₃, CH₃OH | Reflux | 3-6 | High (not specified) |
Logical Workflow of the Synthesis
The logical progression of the synthesis is straightforward, beginning with the activation of the pyridine ring for nucleophilic substitution via chlorination, followed by the introduction of the methoxy group.
Caption: Logical workflow for the synthesis of this compound.
References
2-Methoxy-6-methylisonicotinic Acid: A Core Moiety in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-methylisonicotinic acid has emerged as a critical building block in contemporary medicinal chemistry, particularly in the development of novel antiviral therapeutics. While its early synthetic history is not extensively documented in readily available scientific literature, recent patent applications highlight its significance as a key intermediate. This guide provides a comprehensive overview of the available technical information, focusing on modern synthetic protocols, and its application in the synthesis of pharmacologically active agents.
Discovery and History
Despite a thorough review of scientific databases and patent literature, the specific details surrounding the initial discovery and first synthesis of this compound remain elusive. The compound's history is not well-documented in early chemical literature. Its prominence has significantly risen in recent years, primarily driven by its utility as a scaffold in the design of targeted therapies. The current body of knowledge points to its role as a crucial intermediate, with its detailed characterization and synthetic routes being extensively described in very recent patent filings.
Physicochemical Properties
Quantitative data for this compound is not available in the public domain. However, based on its structure, some general physicochemical properties can be inferred.
| Property | Predicted Value/Range |
| Molecular Formula | Câ₈Hâ₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5 |
Modern Synthetic Approaches
The contemporary synthesis of derivatives of this compound is well-documented in recent patent literature, particularly in the context of developing antiviral agents. These methods provide detailed experimental protocols for obtaining high-purity halogenated analogs of the target compound.
Synthesis of 3-Fluoro-2-methoxy-6-methylisonicotinic Acid
A key derivative, 3-fluoro-2-methoxy-6-methylisonicotinic acid, is synthesized from 3-fluoro-2-methoxy-6-methylpyridine. The process involves a lithium-halogen exchange followed by carboxylation.
Experimental Protocol:
-
A solution of 3-fluoro-2-methoxy-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene, 1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Carbon dioxide gas is then bubbled through the solution for 45 minutes.
-
The reaction is quenched with 1M aqueous sodium hydroxide (NaOH) and washed with ethyl acetate.
-
The aqueous phase is separated, acidified to pH 3 with 1M hydrochloric acid (HCl), and extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.[1][2]
Synthesis of 3-Chloro-5-fluoro-6-methoxy-2-methylisonicotinic Acid
Further functionalization of the isonicotinic acid ring can be achieved through electrophilic aromatic substitution, as demonstrated by the chlorination of 3-fluoro-2-methoxy-6-methylisonicotinic acid.
Experimental Protocol:
-
A solution of 3-fluoro-2-methoxy-6-methylisonicotinic acid (1.0 eq) in acetic acid is cooled to 20 °C.
-
N-Chlorosuccinimide (NCS) (1.2 eq) is added to the solution.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic extracts are washed, dried, and concentrated to afford the product.[1][2]
Application in Drug Development: Antiviral Agents
This compound and its derivatives are integral components in the synthesis of pyrrolidine-based main protease inhibitors, which are being investigated as potent antiviral agents.[1][2] The isonicotinic acid moiety serves as a key structural element that interacts with the target enzyme.
Coupling Reactions in Antiviral Synthesis
The carboxylic acid functionality of this compound derivatives is activated and coupled with amine-containing fragments to build the final drug molecule.
Experimental Protocol for Amide Coupling:
-
A mixture of 3-fluoro-2-methoxy-6-methylisonicotinic acid (1.0 eq) and a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (DMTMM) (1.1 eq) is stirred in anhydrous N,N-dimethylformamide (DMF) at room temperature.
-
This activated acid solution is then added to a solution of the desired amine component.
-
The reaction is stirred until completion, and the final product is isolated and purified using standard chromatographic techniques.[1][2]
Experimental and Logical Workflows
The following diagrams illustrate the synthetic pathways and logical relationships in the utilization of this compound in modern drug discovery.
Caption: Synthetic pathway for 3-fluoro-2-methoxy-6-methylisonicotinic acid.
Caption: Chlorination of the isonicotinic acid derivative.
Caption: Role in the synthesis of antiviral drug candidates.
Conclusion
This compound is a valuable and increasingly important molecule in the field of drug discovery. While its historical origins are not clearly defined in the available literature, its modern applications, particularly in the synthesis of complex antiviral agents, are well-documented and highlight its significance. The synthetic protocols detailed in recent patents provide robust methods for the preparation of its functionalized derivatives, paving the way for the development of new and innovative therapeutics. Further research into the broader applications and potential biological activities of this core structure is warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-methylisonicotinic acid, a substituted pyridine carboxylic acid, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. Its structural features, including the methoxy and methyl groups on the pyridine ring, are expected to influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the available physicochemical data for this compound and its isomers, details general experimental protocols for property determination, and outlines a typical workflow for physicochemical characterization.
Physicochemical Properties
Direct experimental data for this compound is limited in publicly accessible literature. Therefore, a comparative summary of available data for the target compound and its close structural isomers is presented below. These values, some of which are predicted, offer valuable insights for researchers.
General Properties
| Property | This compound | 2-Methoxyisonicotinic Acid | 2-Methoxynicotinic Acid | 2-Methoxy-6-methylnicotinic acid |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃[1] | C₇H₇NO₃[2] | C₈H₉NO₃[3] |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol [1] | 153.14 g/mol [2] | 167.17 g/mol [4] |
| CAS Number | Not readily available | 105596-63-2[1][5] | 16498-81-0[2] | 72918-10-6[3][6] |
| Appearance | Solid (Predicted) | Solid | Solid | Solid[3] |
Predicted and Experimental Physicochemical Data
| Property | This compound (Predicted) | 2-Methoxyisonicotinic Acid (Computed) | 2-Methoxynicotinic Acid (Computed) | 2-Methoxy-6-methylnicotinic acid (Experimental/Predicted) |
| Melting Point (°C) | No data available | No data available | No data available | No data available |
| Boiling Point (°C) | No data available | No data available | No data available | No data available |
| pKa | No data available | No data available | No data available | No data available |
| logP | No data available | 0.9[1] | 0.7[2] | No data available |
| Solubility | No data available | No data available | No data available | No data available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general methods applicable to organic acids like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Method: Capillary Melting Point Apparatus [7][8][9]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Method: UV-Vis Spectrophotometric Titration [10][11][12][13]
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A series of buffer solutions with a range of known pH values are also prepared.
-
Spectral Scans: The UV-Vis absorption spectrum of the compound is recorded in a highly acidic solution (where it exists predominantly in the protonated form) and in a highly basic solution (where it exists predominantly in the deprotonated form) to determine the wavelengths of maximum absorbance (λmax) for both species.
-
Absorbance Measurements: The absorbance of the compound is measured at the determined λmax values in each of the buffer solutions.
-
Data Analysis: The pKa is calculated by plotting the absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the inflection point of the titration curve. The Henderson-Hasselbalch equation is used for the final calculation.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Method: Shake-Flask Method [14][15][16][17]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS. This concentration represents the solubility of the compound in that solvent at that temperature.
Workflow and Signaling Pathways
Physicochemical Property Determination Workflow
The following diagram illustrates a general workflow for the determination of key physicochemical properties of a novel compound in a drug discovery setting.
Biological Activity of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives are known to exhibit a range of biological activities. A notable example is isoniazid, a frontline antitubercular drug. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors. For instance, some isonicotinic acid hydrazides have been shown to exert their tuberculostatic effect through the inhibition of mycobacterial cell wall synthesis.[18] The reactivity of the pyridine nitrogen is considered crucial for the biological activity of 2-substituted isonicotinic acid hydrazides.[18] Furthermore, various derivatives have been synthesized and investigated for their antimicrobial and anti-inflammatory properties.[19][20][21][22]
The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by an isonicotinic acid derivative acting as an enzyme inhibitor.
Conclusion
While specific experimental data for this compound remains scarce in the public domain, this guide provides a framework for its physicochemical characterization based on data from related compounds and established experimental protocols. The presented information and workflows are intended to assist researchers and drug development professionals in designing experiments, predicting properties, and understanding the potential of this and similar molecules in therapeutic applications. Further experimental investigation is warranted to fully elucidate the physicochemical profile and biological activity of this compound.
References
- 1. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cenmed.com [cenmed.com]
- 5. 105596-63-2|2-Methoxyisonicotinic acid|BLD Pharm [bldpharm.com]
- 6. 2-Methoxy-6-methylnicotinic acid | 72918-10-6 [chemicalbook.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. UV spectrophotometric measurements for pKa determination [bio-protocol.org]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. scribd.com [scribd.com]
- 18. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. View of Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives [jsci.utq.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-6-methylisonicotinic Acid
This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 2-Methoxy-6-methylisonicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this compound is not publicly available, this guide outlines the established protocols and best practices for determining these critical physicochemical properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The following sections detail the protocols to thoroughly characterize the solubility of this compound.
1.1. Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a fundamental parameter in pre-formulation studies.
Table 1: Thermodynamic Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Phosphate Buffer pH 2.0 | 25 | HPLC-UV | ||
| Phosphate Buffer pH 7.4 | 25 | HPLC-UV | ||
| Phosphate Buffer pH 9.0 | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| Acetonitrile (ACN) | 25 | HPLC-UV |
1.2. Kinetic Solubility
Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared from a stock solution in an organic solvent (typically DMSO). This is a higher-throughput method often used in early drug discovery.
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer (pH) | DMSO concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) | Method of Detection |
| 7.4 | 1 | 2 | Nephelometry/UV-Vis | |
| 7.4 | 1 | 24 | Nephelometry/UV-Vis |
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to assess its intrinsic stability.
Table 3: Stability of this compound under Stress Conditions (Forced Degradation)
| Stress Condition | Time Points | % Assay of Parent Compound | Major Degradants Formed |
| 0.1 M HCl (Acid Hydrolysis) | 0, 2, 6, 12, 24 h | ||
| 0.1 M NaOH (Base Hydrolysis) | 0, 2, 6, 12, 24 h | ||
| 3% H₂O₂ (Oxidative) | 0, 2, 6, 12, 24 h | ||
| 60°C (Thermal) | 0, 1, 3, 7 days | ||
| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Protocol for Thermodynamic Solubility Determination
This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[1][2]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any undissolved solid. The filter material should be chosen to minimize compound binding.
-
-
Quantification:
3.2. Protocol for Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.[4][5]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points and Sampling:
-
Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress).
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.[5][6]
-
Use a photodiode array (PDA) detector to obtain the UV spectra of the parent compound and any degradation products.
-
Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation.
-
Mandatory Visualizations
4.1. Experimental Workflow for Thermodynamic Solubility
References
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
Theoretical Investigations on 2-Methoxy-6-methylisonicotinic Acid: A Review of Available Computational Studies
The scientific community has, however, conducted theoretical investigations on structurally related compounds, which may offer some inferential insights into the potential properties of 2-methoxy-6-methylisonicotinic acid. Studies on molecules such as 2-methoxy-6-methylpyridine and other substituted nicotinic acids have employed computational methods to explore their electronic structure, vibrational frequencies, and potential intermolecular interactions.
Insights from Structurally Related Molecules
Theoretical studies on analogous compounds often involve the following computational methodologies:
-
Density Functional Theory (DFT): This is a cornerstone of quantum chemical calculations, used to predict the geometric, electronic, and spectroscopic properties of molecules. For instance, in studies of similar pyridine derivatives, DFT has been used to optimize the molecular geometry, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand chemical reactivity, and predict vibrational spectra (IR and Raman).[1][2]
-
Molecular Docking: This computational technique is employed to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This is particularly relevant in drug discovery to understand potential therapeutic interactions.
-
Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the packing and stability of the solid-state form.[3][4]
Hypothetical Computational Workflow for this compound
Should a research group undertake a theoretical study of this compound, a typical computational workflow would likely involve the steps outlined in the diagram below. This process would start with the initial molecular structure and proceed through various levels of theoretical analysis to elucidate its fundamental properties.
Caption: A representative workflow for the theoretical analysis of a novel molecule, starting from its basic structure to the prediction of its physicochemical properties.
Conclusion
At present, there is a clear gap in the scientific literature regarding the theoretical and computational characterization of this compound. The methodologies and insights from studies on analogous pyridine derivatives provide a solid framework for future research in this area. Such studies would be invaluable for understanding the fundamental properties of this molecule and could guide its potential applications in various fields of chemical and biological research. Researchers are encouraged to explore this area to contribute valuable data to the scientific community.
References
Potential Research Applications of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-methylisonicotinic acid is a substituted pyridine carboxylic acid with potential for a range of research and drug development applications. While direct studies on this specific molecule are limited, its structural similarity to other biologically active nicotinic and isonicotinic acid derivatives suggests several promising avenues for investigation. This technical guide consolidates information on the synthesis, potential biological activities, and relevant experimental protocols based on the known properties of its close analogs. The primary areas of interest for this compound are predicted to be in the fields of antimicrobial research, particularly against Mycobacterium tuberculosis, and in the modulation of nicotinic acetylcholine receptors (nAChRs), offering potential for therapeutic development in neurological disorders.
Introduction
Pyridine-based compounds form the scaffold for a vast array of pharmaceuticals and biologically active molecules. Modifications to the pyridine ring, such as the addition of methoxy and methyl groups, can significantly influence the compound's physicochemical properties and its interaction with biological targets. This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), presents a unique combination of substituents that may confer valuable pharmacological properties. This document aims to provide a comprehensive overview of the potential research applications of this compound by examining the structure-activity relationships (SAR) of its analogs.
Synthesis and Chemical Properties
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of substituted pyridine carboxylic acids. A potential pathway could involve the oxidation of a suitable precursor such as 2-methoxy-4,6-dimethylpyridine.
Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of this compound.
Potential Research Applications and Biological Activities
Based on the biological activities of structurally related compounds, this compound is a candidate for investigation in several therapeutic areas.
Antimicrobial and Antitubercular Activity
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis. The core isonicotinic acid structure is crucial for its antimycobacterial activity. Studies on isonicotinic acid derivatives have shown that substitutions on the pyridine ring can modulate this activity.
Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives
| Compound | Organism | Activity Metric | Value | Reference |
| Isonicotinic acid hydrazide | M. tuberculosis | MIC | 0.02-0.06 µg/mL | |
| 2-Methyl-isonicotinic acid hydrazide | M. tuberculosis | MIC | Comparable to Isoniazid | [1] |
| Isonicotinic acid hydrazide derivative with OCH₃ group | C. albicans | pMIC | 3.10 µM |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for M. tuberculosis
A common method for determining the MIC of compounds against M. tuberculosis is the microplate Alamar Blue assay (MABA).
-
Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase and then diluted to a standardized turbidity.
-
Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: The standardized mycobacterial suspension is added to each well containing the diluted compound.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Proposed Mechanism of Antitubercular Action
The antitubercular activity of isoniazid is known to involve its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to a reactive species that subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is hypothesized that this compound, if active, would follow a similar pathway.
Caption: Proposed mechanism of antitubercular action.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acid and its derivatives are known to interact with nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Allosteric modulators of nAChRs are of great interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
The structure of this compound suggests it could act as a modulator of nAChRs. The methoxy and methyl groups can influence the electronic and steric properties of the molecule, potentially leading to selective interactions with different nAChR subtypes.
Table 2: Activity of Analogs at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Activity | Metric | Value | Reference |
| Nicotine | α4β2 nAChR | Agonist | EC₅₀ | ~1 µM | [2] |
| Varenicline | α4β2 nAChR | Partial Agonist | Kᵢ | ~0.1 nM | [3] |
| AT-1001 | α3β4 nAChR | Antagonist | IC₅₀ | ~1 µM | [3] |
Experimental Protocol: In Vitro Evaluation of nAChR Modulation
The activity of this compound at nAChRs can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: Acetylcholine (ACh), the native agonist, is applied to the oocyte to elicit a baseline current response. The test compound, this compound, is then co-applied with ACh to determine its modulatory effects (potentiation or inhibition). To test for direct agonist activity, the compound is applied in the absence of ACh.
-
Data Analysis: The changes in the amplitude of the ACh-evoked currents in the presence of the test compound are measured and used to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Signaling through Nicotinic Acetylcholine Receptors
Activation of nAChRs by an agonist leads to the influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.
References
Methodological & Application
Synthesis of 2-Methoxy-6-methylisonicotinic Acid: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the multi-step synthesis of 2-methoxy-6-methylisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 2-hydroxy-6-methylisonicotinic acid and proceeds through four key transformations: chlorination, esterification, methoxylation, and hydrolysis. This document outlines the specific reaction conditions, purification methods, and expected yields for each step, tailored for researchers in organic synthesis and drug development.
Introduction
Substituted isonicotinic acids are a class of heterocyclic compounds that are prevalent in a variety of pharmacologically active molecules. Their derivatives have been shown to exhibit a wide range of biological activities, including acting as enzyme inhibitors. The specific substitution pattern on the pyridine ring plays a crucial role in modulating the biological and physicochemical properties of these compounds. The synthesis of novel isonicotinic acid derivatives, such as this compound, is therefore of significant interest for the development of new therapeutic agents. This protocol details a reliable synthetic route to this target compound.
Overall Synthesis Scheme
The synthetic pathway for this compound is a four-step process, starting from 2-hydroxy-6-methylisonicotinic acid. The key transformations are:
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent.
-
Esterification: Protection of the carboxylic acid as a methyl ester.
-
Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methylisonicotinic Acid
This procedure is adapted from the chlorination of similar hydroxy-pyridine carboxylic acids.
-
Materials: 2-hydroxy-6-methylisonicotinic acid, phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-hydroxy-6-methylisonicotinic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain 2-chloro-6-methylisonicotinic acid.
-
Step 2: Synthesis of Methyl 2-Chloro-6-methylisonicotinate
This protocol is based on standard esterification procedures for pyridine carboxylic acids.
-
Materials: 2-chloro-6-methylisonicotinic acid, methanol (MeOH), thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend 2-chloro-6-methylisonicotinic acid (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloro-6-methylisonicotinate.
-
Step 3: Synthesis of Methyl 2-Methoxy-6-methylisonicotinate
This procedure is adapted from the methoxylation of similar chloropyridine esters.
-
Materials: Methyl 2-chloro-6-methylisonicotinate, sodium methoxide (NaOMe), methanol (MeOH).
-
Procedure:
-
Dissolve methyl 2-chloro-6-methylisonicotinate (1.0 eq) in dry methanol (15 mL per gram of starting material) in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (25-30% w/w, 1.5 eq) to the flask.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-methoxy-6-methylisonicotinate.
-
Step 4: Synthesis of this compound
This protocol follows a standard ester hydrolysis procedure.
-
Materials: Methyl 2-methoxy-6-methylisonicotinate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve methyl 2-methoxy-6-methylisonicotinate (1.0 eq) in a mixture of methanol and water (1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Data Presentation
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Chlorination | 2-Hydroxy-6-methylisonicotinic acid | 2-Chloro-6-methylisonicotinic acid | POCl₃ | 70-80 | >95 |
| 2 | Esterification | 2-Chloro-6-methylisonicotinic acid | Methyl 2-chloro-6-methylisonicotinate | MeOH, SOCl₂ | 85-95 | >98 |
| 3 | Methoxylation | Methyl 2-chloro-6-methylisonicotinate | Methyl 2-methoxy-6-methylisonicotinate | NaOMe, MeOH | 60-75 | >97 |
| 4 | Hydrolysis | Methyl 2-methoxy-6-methylisonicotinate | This compound | NaOH, H₂O/MeOH | 90-98 | >99 |
Visualizations
Experimental Workflow
Caption: Multi-step synthesis workflow for this compound.
Potential Biological Role of Isonicotinic Acid Derivatives
While the specific biological activity of this compound is not extensively documented, substituted isonicotinic acids are known to function as enzyme inhibitors. The following diagram illustrates this general principle.
Caption: Isonicotinic acid derivatives as potential enzyme inhibitors.
Application Notes and Protocols for 2-Methoxy-6-methylisonicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Methoxy-6-methylisonicotinic acid in medicinal chemistry, including its synthesis, potential biological activities, and detailed protocols for its evaluation. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and related pyridine derivatives.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. This compound, a substituted pyridine carboxylic acid, represents a promising, yet underexplored, molecule for the development of novel therapeutic agents. Its structural features suggest potential interactions with various biological targets, warranting further investigation into its efficacy in areas such as oncology, infectious diseases, and inflammatory conditions.
Synthesis of this compound
While a definitive, step-by-step protocol for the synthesis of this compound from simple starting materials is not extensively documented in publicly available literature, a general synthetic strategy can be proposed based on established pyridine chemistry. A plausible route involves the synthesis from a corresponding 2-chloro-6-methylpyridine derivative, followed by methoxylation and subsequent oxidation of a side chain to the carboxylic acid, or carboxylation of the pyridine ring.
A general procedure for the synthesis of 2-methoxy-4-pyridinecarboxylic acid from 2-chloro-6-methoxyisonicotinic acid has been described.[1] This suggests that a similar pathway could be adapted for this compound. The synthesis of related compounds, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has also been detailed and may provide valuable insights into the necessary reaction conditions and purification techniques.[2]
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
Potential Biological Applications and Quantitative Data
While specific quantitative biological data for this compound is scarce in the reviewed literature, the broader class of pyridine and nicotinic acid derivatives has shown significant activity in various therapeutic areas.
Antimicrobial Activity
Nicotinic acid derivatives have been investigated for their antimicrobial properties. To assess the potential of this compound as an antimicrobial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed.
| Potential Target Organisms | Assay Type | Key Parameters | Reference Protocol |
| Staphylococcus aureus (Gram-positive) | Broth Microdilution | MIC (μg/mL) | CLSI Guidelines |
| Escherichia coli (Gram-negative) | Broth Microdilution | MIC (μg/mL) | CLSI Guidelines |
| Candida albicans (Fungal) | Broth Microdilution | MIC (μg/mL) | CLSI Guidelines |
Anticancer Activity
Derivatives of nicotinic acid have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity of this compound can be evaluated using a standard MTT assay.
| Cell Line | Assay Type | Key Parameters | Reference Protocol |
| A549 (Lung Carcinoma) | MTT Assay | IC50 (μM) | Standard Cell Culture Protocols |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | IC50 (μM) | Standard Cell Culture Protocols |
| HeLa (Cervical Cancer) | MTT Assay | IC50 (μM) | Standard Cell Culture Protocols |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the susceptibility of bacteria to a test compound.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in MHB across the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Evaluation of Anticancer Activity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship in MTT Assay:
Caption: Logical flow of the MTT assay for determining cytotoxicity.
Signaling Pathway Analysis
The specific signaling pathways modulated by this compound are currently unknown. However, based on the activities of other nicotinic acid derivatives, potential pathways to investigate include those involved in cell cycle regulation, apoptosis, and inflammatory responses. For instance, if the compound shows anticancer activity, investigating its effect on key proteins in apoptotic pathways (e.g., caspases, Bcl-2 family proteins) or cell cycle checkpoints (e.g., cyclins, CDKs) would be a logical next step.
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: A hypothetical signaling pathway for the anticancer effects of this compound.
Conclusion
This compound presents an intriguing scaffold for medicinal chemistry exploration. While direct biological data is currently limited, its structural similarity to other bioactive pyridine derivatives suggests a high potential for therapeutic applications. The protocols and conceptual frameworks provided in these notes offer a starting point for researchers to systematically investigate its properties and unlock its full potential in drug discovery and development. Further studies are essential to elucidate its precise mechanism of action, identify its biological targets, and establish a comprehensive pharmacological profile.
References
Application Notes and Protocols: 2-Methoxy-6-methylnicotinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-methylnicotinic acid, a substituted pyridine carboxylic acid, is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid for amide bond formation, a methoxy group, and a methyl group on the pyridine ring allows for the synthesis of a diverse array of complex molecules with potential biological activity. The pyridine core is a common motif in many pharmaceuticals, and the specific substitution pattern of this building block offers opportunities for fine-tuning the steric and electronic properties of target compounds, which can be crucial for optimizing biological activity and pharmacokinetic profiles.
This document provides an overview of the applications of 2-methoxy-6-methylnicotinic acid as a synthetic building block, along with detailed experimental protocols for its synthesis and its use in the preparation of derivatives.
Physicochemical Data
| Property | Value |
| CAS Number | 72918-10-6[1] |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.17 g/mol [1] |
| Appearance | Solid |
| Purity | ≥95% (commercially available)[1] |
Synthesis of 2-Methoxy-6-methylnicotinic Acid
While 2-methoxy-6-methylnicotinic acid is commercially available, a potential synthetic route can be adapted from the synthesis of related nicotinic acid derivatives. A plausible multi-step synthesis starting from commercially available 2-methyl-5-ethylpyridine is outlined below. This proposed synthesis involves oxidation of the ethyl group, followed by methoxylation and hydrolysis.
Experimental Workflow: Synthesis of 2-Methoxy-6-methylnicotinic Acid
Caption: Proposed synthetic workflow for 2-Methoxy-6-methylnicotinic acid.
Protocol 1: Synthesis of Methyl 6-methylnicotinate
This protocol is adapted from a known procedure for the synthesis of methyl-6-methylnicotinate.[2]
Materials:
-
5-Ethyl-2-methylpyridine
-
Sulfuric Acid (98%)
-
Nitric Acid (60%)
-
Methanol
-
Methylene Dichloride (MDC)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a suitable reaction vessel, charge sulfuric acid and a catalyst (e.g., vanadium pentoxide).
-
Cool the mixture to 20°C and add 5-ethyl-2-methylpyridine over 30 minutes.
-
Heat the reaction mixture to 158-160°C.
-
Add 60% nitric acid dropwise over a period of 12 hours, allowing for the distillation of water and excess nitric acid.
-
After the addition is complete, cool the mixture to 50°C.
-
Add methanol and reflux the mixture for 6 hours at 60-70°C to effect esterification.
-
Distill off the excess methanol.
-
Cool the residue to 25°C and carefully neutralize to pH 7.0 with a saturated solution of sodium bicarbonate.
-
Extract the product into methylene dichloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield methyl 6-methylnicotinate.
| Reactant | Molar Ratio | Product | Yield |
| 5-Ethyl-2-methylpyridine | 1 | Methyl 6-methylnicotinate | ~60-70% |
Applications in Organic Synthesis: Amide Bond Formation
The carboxylic acid functionality of 2-methoxy-6-methylnicotinic acid makes it an ideal building block for the synthesis of amides. These amides can serve as final products or as intermediates in the synthesis of more complex molecules, including biologically active compounds such as kinase inhibitors.
Experimental Workflow: Amide Synthesis
Caption: General workflow for amide synthesis from 2-Methoxy-6-methylnicotinic acid.
Protocol 2: General Procedure for Amide Coupling
Materials:
-
2-Methoxy-6-methylnicotinic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of 2-methoxy-6-methylnicotinic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 2-Methoxy-6-methylnicotinic acid | Primary or Secondary Amine | Corresponding Amide | 70-95% |
Application in the Synthesis of Biologically Active Molecules
Derivatives of nicotinic acid are prevalent in pharmaceuticals. The 2-methoxy-6-methylnicotinic acid scaffold is a valuable starting point for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.
Signaling Pathway Context: PI3K/AKT/mTOR Pathway
Many kinase inhibitors target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Molecules synthesized from 2-methoxy-6-methylnicotinic acid could be designed to inhibit key kinases in this pathway, such as PI3K, AKT, or mTOR.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by derivatives of 2-Methoxy-6-methylnicotinic acid.
Conclusion
2-Methoxy-6-methylnicotinic acid is a valuable and versatile building block for organic synthesis. Its utility is particularly evident in the construction of amide derivatives for the development of novel therapeutic agents, especially in the area of oncology. The synthetic protocols and application examples provided herein offer a foundation for researchers to explore the full potential of this important heterocyclic compound in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Methoxy-6-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Methoxy-6-methylisonicotinic acid as a versatile starting material. This document outlines multi-step synthetic pathways, including the initial conversion of the starting material into key reactive intermediates and their subsequent cyclization to form fused heterocyclic systems of medicinal and pharmaceutical interest.
Overview of Synthetic Strategies
This compound is a valuable building block for the synthesis of a variety of fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines, furo[2,3-b]pyridines, and thieno[2,3-b]pyridines. The general synthetic approach involves a two-stage process:
-
Stage 1: Functional Group Transformation. The initial step focuses on the conversion of the 2-methoxy group of this compound into more reactive functionalities, namely a 2-amino, 2-hydroxy (pyridone), or 2-mercapto (thiopyridone) group. These transformations are crucial as they furnish the necessary precursors for subsequent cyclization reactions.
-
Stage 2: Heterocycle Formation. The second stage involves the reaction of the modified isonicotinic acid derivatives with appropriate binucleophilic or electrophilic reagents to construct the desired fused heterocyclic ring system.
The following sections provide detailed experimental protocols for these transformations and the subsequent synthesis of target heterocyclic compounds.
Experimental Protocols
Stage 1: Synthesis of Key Precursors from this compound
The conversion of the 2-methoxy group is a critical prerequisite for most cyclization strategies. Below are protocols for the synthesis of 2-amino, 2-hydroxy, and 2-mercapto derivatives.
2.1.1. Synthesis of 2-Amino-6-methylisonicotinic acid
The transformation of the 2-methoxy group to a 2-amino group can be achieved through a nucleophilic aromatic substitution reaction, often proceeding via an intermediate. A common method involves the conversion of the methoxy group to a better leaving group, such as a chloro group, followed by amination. A patented method describes the synthesis of 2-amino-6-methylnicotinic acid from a related chloro precursor, which can be adapted.[1]
Protocol: Two-Step Synthesis of 2-Amino-6-methylisonicotinic acid
Step A: Chlorination of this compound A mixture of this compound and a chlorinating agent (e.g., phosphorus oxychloride) is heated under reflux. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The crude 2-chloro-6-methylisonicotinic acid is then purified.
Step B: Amination of 2-Chloro-6-methylisonicotinic acid The resulting 2-chloro-6-methylisonicotinic acid is treated with a concentrated solution of ammonia in an autoclave at elevated temperature and pressure (e.g., 170°C for 40 hours).[1] After cooling, the ammonia is removed under reduced pressure, and the precipitated 2-amino-6-methylisonicotinic acid is collected by filtration, washed, and dried.
2.1.2. Synthesis of 2-Hydroxy-6-methylisonicotinic acid (6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid)
The demethylation of 2-methoxypyridines to their corresponding 2-pyridones is a well-established transformation. This can be achieved using various reagents, with acidic conditions being a common approach.
Protocol: Acid-Catalyzed Demethylation this compound is heated in a strong acid solution (e.g., 48% hydrobromic acid or concentrated hydrochloric acid) at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the 2-hydroxy-6-methylisonicotinic acid. The product is then collected by filtration, washed with cold water, and dried.
2.1.3. Synthesis of 2-Mercapto-6-methylisonicotinic acid (6-Methyl-2-thioxo-1,2-dihydropyridine-4-carboxylic acid)
The conversion of a 2-methoxypyridine to a 2-thiopyridone can be accomplished through various methods, often involving a Newman-Kwart rearrangement of an intermediate O-thiocarbamate or by direct thionation. A more direct route may involve the displacement of a chloro intermediate with a sulfur nucleophile.
Protocol: Synthesis via a Chloro Intermediate Step A: Chlorination (as described in 2.1.1, Step A)
Step B: Thionation of 2-Chloro-6-methylisonicotinic acid The 2-chloro-6-methylisonicotinic acid is reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea, in a suitable solvent like DMF or ethanol under reflux. After the reaction is complete, the mixture is acidified to precipitate the 2-mercapto-6-methylisonicotinic acid, which is then collected and purified.
Stage 2: Synthesis of Fused Heterocyclic Systems
Once the key precursors are synthesized, they can be used to construct various fused heterocyclic systems.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are an important class of heterocycles with diverse biological activities. They are typically synthesized from 2-aminonicotinic acid derivatives.
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione 2-Amino-6-methylisonicotinic acid (synthesized in section 2.1.1) is heated with urea at a high temperature (e.g., 180-220°C).[2] The reaction involves a cyclocondensation, leading to the formation of the corresponding 6-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The crude product is then purified by recrystallization.
Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis (Representative)
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Aminonicotinic acid | Urea | Heat | Pyrido[2,3-d]pyrimidine-2,4-diol | - | [3] |
| 2-Amino-3-cyanopyridine | Guanidine | NaOMe, EtOH, reflux | 2,4-Diaminopyrido[2,3-d]pyrimidine | - | [4] |
Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines can be prepared from 2-hydroxynicotinic acid derivatives through reactions that build the furan ring.
Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative 2-Hydroxy-6-methylisonicotinic acid (synthesized in section 2.1.2) is first converted to its ethyl ester. The ester is then reacted with an α-halo ketone (e.g., chloroacetone) in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. This is followed by an intramolecular cyclization, often acid-catalyzed, to yield the furo[2,3-b]pyridine derivative. The final product is purified by column chromatography.
Quantitative Data for Furo[2,3-b]pyridine Synthesis (Representative)
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Hydroxynicotinic acid derivative | α-halo ketone, base | Stepwise reaction | Furo[2,3-b]pyridine derivative | - |
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds accessible from 2-mercaptonicotinic acid precursors, typically through the Gewald reaction or related cyclizations.
Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative 2-Mercapto-6-methylisonicotinic acid (synthesized in section 2.1.3) is reacted with an α-methylene ketone or nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) in a solvent such as ethanol. The reaction mixture is heated under reflux. The resulting 3-amino-thieno[2,3-b]pyridine derivative is then isolated and purified.
Quantitative Data for Thieno[2,3-b]pyridine Synthesis (Representative)
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Mercaptonicotinonitrile derivative | Chloroacetyl derivatives, NaOEt, EtOH, reflux | Cyclization | Thieno[2,3-b]pyridine derivative | - | [5] |
| Substituted cyclohexanones | Sulfur, cyanoacetamide, base | Gewald Reaction | 3-Amino-thieno[2,3-b]pyridine derivative | - | [6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Overview of the synthetic strategy for heterocyclic compounds.
Caption: Synthetic pathway to Pyrido[2,3-d]pyrimidines.
Caption: Synthetic pathway to Furo[2,3-b]pyridines.
Caption: Synthetic pathway to Thieno[2,3-b]pyridines.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a range of medicinally important fused heterocyclic compounds. The key to its utility lies in the strategic conversion of the 2-methoxy group into other functional groups that facilitate subsequent cyclization reactions. The protocols outlined in these application notes provide a foundation for the development of novel synthetic routes to diverse heterocyclic scaffolds for applications in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-AMINO-6-METHOXY-NICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
Application Notes and Protocols for the Esterification of 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Overview of Esterification
Esterification is a fundamental reaction in organic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The introduction of an ester group can modify the pharmacokinetic properties of a molecule, such as solubility, lipophilicity, and metabolic stability.
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1]
Experimental Protocol: Fischer Esterification of 2-Methoxy-6-methylisonicotinic Acid
This protocol details the synthesis of methyl 2-methoxy-6-methylisonicotinate. The same procedure can be followed using other simple alcohols like ethanol or propanol to obtain the corresponding esters.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents, or used as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully neutralize the acidic mixture by washing with a saturated solution of sodium bicarbonate. Caution: CO2 gas will be evolved. Ensure proper venting.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure ester.
-
Data Presentation
The following table can be used to record and compare results from different esterification experiments.
| Entry | Alcohol (equiv.) | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (e.g., HPLC, %) |
| 1 | Methanol (10) | H₂SO₄ (0.1) | 65 | 4 | ||
| 2 | Methanol (20) | H₂SO₄ (0.1) | 65 | 4 | ||
| 3 | Methanol (10) | H₂SO₄ (0.2) | 65 | 8 | ||
| 4 | Ethanol (10) | H₂SO₄ (0.1) | 78 | 8 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Fischer esterification of this compound.
Caption: Workflow for the Fischer Esterification.
Alternative Methodologies
For substrates that are sensitive to strong acids or high temperatures, other esterification methods can be considered:
-
Using Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to form the ester under milder conditions.
-
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an alcohol to form the ester.
-
Ion-Exchange Resins: Acidic ion-exchange resins, such as Dowex H+, can be used as a recyclable and easily removable catalyst, simplifying the purification process.[3]
These alternative methods may offer advantages in terms of reaction conditions and substrate scope and should be considered based on the specific requirements of the research or development project.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 2-Methoxy-6-methylisonicotinic acid, a key building block in the development of novel therapeutics. The following sections outline common and effective amide coupling methodologies, offering step-by-step procedures to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry. Its derivatives have been explored for a variety of biological activities, making the efficient formation of amide bonds from this scaffold a critical step in drug discovery pipelines. Amide coupling, or amidation, is a fundamental reaction in organic synthesis, forming a stable amide linkage between a carboxylic acid and an amine.[1] This document details two robust and widely used protocols for this transformation: one employing the carbodiimide coupling agent EDC in conjunction with the additive HOBt, and another utilizing the uronium-based reagent HATU.
Data Presentation: A Comparative Overview of Coupling Protocols
The choice of coupling reagent and conditions can significantly impact the yield and purity of the final amide product. Below is a summary of typical conditions for the two primary methods described in this document.
| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: HATU Coupling |
| Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| Stoichiometry (Acid:Amine:Reagents:Base) | 1 : 1.1 : 1.2 (EDC), 1.2 (HOBt) : 2-3 | 1 : 1.1 : 1.2 (HATU) : 3-4 |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 18 hours | 1 - 4 hours |
| Work-up | Aqueous wash and extraction | Aqueous wash and extraction |
Experimental Protocols
Protocol 1: Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Add DIPEA or TEA (2-3 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of HATU, a highly efficient coupling reagent, for the synthesis of amides from this compound. HATU is particularly useful for coupling sterically hindered amines or for reactions that are sluggish with other reagents.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at room temperature, add HATU (1.2 eq).
-
Add the desired amine (1.1 eq) to the mixture.
-
Add DIPEA (3-4 eq) dropwise to the reaction mixture. A color change is often observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure amide.
Visualized Workflows
The following diagrams illustrate the general workflows for the amide coupling reactions described above.
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Caption: Workflow for HATU Mediated Amide Coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Methoxy-6-methylisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 2-Methoxy-6-methylisonicotinic acid derivatives. This scaffold is a valuable building block in medicinal chemistry, and its derivatization via modern cross-coupling techniques enables the rapid generation of compound libraries for drug discovery programs. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[1] For drug development, these reactions are crucial for synthesizing complex molecules from readily available starting materials. Derivatives of this compound are of particular interest due to the privileged nature of the substituted pyridine motif in pharmaceuticals. The methoxy group can play a significant role in modulating the physicochemical and pharmacokinetic properties of a drug candidate.[2]
This document provides generalized yet detailed protocols for the derivatization of a halogenated this compound core, which can be adapted by researchers to synthesize a diverse range of novel chemical entities.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful selection and combination of a palladium precatalyst, a ligand, a base, and a suitable solvent. The reaction is typically run under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halogenated this compound derivative with a boronic acid or ester.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a suitable base (see Table 1).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and ligand (see Table 1) under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the indicated temperature (see Table 1) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Component | Examples | Typical Conditions |
| Pd Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1-5 mol% |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, dppf | 1-2 eq. relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | 2-3 equivalents |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile, Water (often as a co-solvent) | |
| Temperature | Room temperature to 120 °C | |
| Reaction Time | 2-24 hours |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction is particularly useful for the synthesis of arylamines, which are common motifs in pharmaceuticals.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of a halogenated this compound derivative with a primary or secondary amine.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the halogenated this compound derivative (1.0 equiv.) and the palladium catalyst and ligand (see Table 2).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Add the amine (1.1-1.5 equiv.), a suitable base (see Table 2), and the degassed solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at the indicated temperature (see Table 2) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
| Component | Examples | Typical Conditions |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos | 1-2 eq. relative to Pd |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | 1.2-2.0 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | |
| Temperature | Room temperature to 110 °C | |
| Reaction Time | 1-24 hours |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes.
Caption: Key components of the Sonogashira coupling reaction.
General Protocol for Sonogashira Coupling
This protocol provides a general method for the coupling of a halogenated this compound derivative with a terminal alkyne.
-
Reaction Setup:
-
To a reaction vessel, add the halogenated this compound derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired alkynylated product.
-
Data Presentation: Sonogashira Coupling Conditions
| Component | Examples | Typical Conditions |
| Pd Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Cu(I) Co-catalyst | CuI | 1-10 mol% |
| Base | Et₃N, i-Pr₂NH, piperidine | 2-3 equivalents |
| Solvent | THF, DMF, Toluene, Acetonitrile | |
| Temperature | Room temperature to 100 °C | |
| Reaction Time | 1-12 hours |
Conclusion
The palladium-catalyzed cross-coupling reactions outlined in these application notes provide a robust platform for the derivatization of the this compound scaffold. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, researchers can efficiently synthesize a wide array of analogs for structure-activity relationship (SAR) studies in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrate combinations.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed scale-up synthesis for 2-Methoxy-6-methylisonicotinic acid, a key building block in pharmaceutical development. The outlined protocols are based on established chemical transformations for related pyridine derivatives, offering a robust starting point for process development and optimization.
I. Overview of the Synthetic Strategy
The proposed synthetic route for this compound is a multi-step process commencing from the readily available starting material, 2,6-lutidine. The overall strategy involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by chlorination and subsequent methoxylation to yield the desired product.
Logical Workflow for Synthesis
Caption: High-level workflow for the synthesis of this compound.
II. Detailed Synthetic Pathway
The synthesis is divided into three main stages, each with its own set of experimental conditions and expected outcomes.
Caption: Detailed chemical transformations in the synthesis of this compound.
III. Experimental Protocols
The following protocols are designed for a laboratory scale-up and can be adapted for pilot plant production with appropriate engineering controls and safety considerations.
Protocol 1: Synthesis of 6-Methylisonicotinic Acid (Intermediate 1)
This procedure details the selective oxidation of 2,6-lutidine.
Table 1: Reagents and Reaction Parameters for Oxidation
| Reagent/Parameter | Molar Ratio (to Lutidine) | Quantity (for 1 mol Lutidine) | Notes |
| 2,6-Lutidine | 1.0 | 107.15 g | Starting material |
| Potassium Permanganate | 2.0 - 3.0 | 316.07 g - 474.11 g | Oxidizing agent |
| Water | - | 2 - 3 L | Solvent |
| Reaction Temperature | - | 80-95 °C | Maintain gentle reflux |
| Reaction Time | - | 8 - 12 hours | Monitor by TLC/HPLC |
Procedure:
-
To a stirred solution of 2,6-lutidine in water, slowly add potassium permanganate in portions, maintaining the temperature between 80-95 °C.
-
After the addition is complete, continue stirring at reflux for 8-12 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings. Acidify with concentrated hydrochloric acid to a pH of 3-4.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-methylisonicotinic acid.
Protocol 2: Synthesis of 2-Chloro-6-methylisonicotinic Acid (Intermediate 2)
This protocol describes the chlorination of 6-methylisonicotinic acid.
Table 2: Reagents and Reaction Parameters for Chlorination
| Reagent/Parameter | Molar Ratio (to Int. 1) | Quantity (for 1 mol Int. 1) | Notes |
| 6-Methylisonicotinic Acid | 1.0 | 137.14 g | Starting material |
| Phosphorus Oxychloride | 3.0 - 5.0 | 459.99 g - 766.65 g | Chlorinating agent |
| Reaction Temperature | - | 110-120 °C | Reflux |
| Reaction Time | - | 4 - 6 hours | Monitor by TLC/HPLC |
Procedure:
-
Carefully add 6-methylisonicotinic acid to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (110-120 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water.
-
Dry the solid under vacuum to obtain 2-chloro-6-methylisonicotinic acid.
Protocol 3: Synthesis of this compound (Final Product)
This final step involves the nucleophilic substitution of the chloro-intermediate.
Table 3: Reagents and Reaction Parameters for Methoxylation
| Reagent/Parameter | Molar Ratio (to Int. 2) | Quantity (for 1 mol Int. 2) | Notes |
| 2-Chloro-6-methylisonicotinic Acid | 1.0 | 171.59 g | Starting material |
| Sodium Methoxide | 1.5 - 2.5 | 81.05 g - 135.09 g | Nucleophile |
| Methanol | - | 1 - 2 L | Solvent |
| Reaction Temperature | - | 60-70 °C | Reflux |
| Reaction Time | - | 6 - 10 hours | Monitor by TLC/HPLC |
Procedure:
-
Dissolve 2-chloro-6-methylisonicotinic acid in methanol.
-
Add sodium methoxide portion-wise to the solution.
-
Heat the reaction mixture to reflux (60-70 °C) and stir for 6-10 hours.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of 4-5.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
IV. Data Presentation
The following table summarizes the expected yields and purity at each stage of the synthesis. These values are estimates based on related literature procedures and should be optimized during process development.
Table 4: Summary of Quantitative Data
| Stage | Product | Starting Material | Theoretical Yield (g) | Expected Yield Range (%) | Typical Purity (by HPLC) |
| 1 | 6-Methylisonicotinic Acid | 2,6-Lutidine | 128.1 g | 55 - 70% | >95% |
| 2 | 2-Chloro-6-methylisonicotinic Acid | 6-Methylisonicotinic Acid | 159.6 g | 70 - 85% | >97% |
| 3 | This compound | 2-Chloro-6-methylisonicotinic Acid | 155.2 g | 80 - 95% | >99% |
V. Safety Considerations
-
Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium methoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.
-
The oxidation reaction with potassium permanganate can be exothermic. Control the rate of addition to maintain a safe temperature.
-
Always perform a risk assessment before carrying out any chemical synthesis at scale.
These application notes and protocols provide a foundational guide for the scale-up synthesis of this compound. Further optimization of reaction conditions, solvent selection, and purification methods will be necessary to develop a robust and efficient manufacturing process.
Application Notes & Protocols for the Quantification of 2-Methoxy-6-methylisonicotinic Acid
These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxy-6-methylisonicotinic acid in research and drug development settings. The protocols described below are based on established analytical techniques for similar chemical entities and are intended to serve as a comprehensive guide for researchers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 270 nm |
Data Presentation
Table 1: Quantitative Parameters for HPLC-UV Method
| Parameter | Typical Value |
| Linearity (R²) | |
| > 0.999 | |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine.
Experimental Protocol
a) Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
c) Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined experimentally (e.g., [M+H]⁺) |
| Product Ion (Q3) | To be determined experimentally |
| Collision Energy | To be optimized |
Data Presentation
Table 2: Quantitative Parameters for LC-MS/MS Method
| Parameter | Typical Value |
| Linearity (R²) | |
| > 0.995 | |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Workflow
Application Notes and Protocols for the Functionalization of 2-Methoxy-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common functionalization techniques for 2-methoxy-6-methylisonicotinic acid, a versatile heterocyclic building block in medicinal chemistry and materials science. The following protocols are based on established synthetic methodologies for closely related pyridine and benzoic acid derivatives and are intended to serve as a starting point for experimental design.
Introduction
This compound is a substituted pyridine carboxylic acid with multiple reactive sites amenable to chemical modification. The carboxylic acid moiety can be readily converted into esters and amides, while the pyridine ring offers opportunities for C-C and C-N bond formation through cross-coupling reactions, typically after introduction of a suitable leaving group (e.g., a halogen). These functionalization strategies allow for the exploration of a diverse chemical space in the development of novel pharmaceutical agents and functional materials. Derivatives of similar substituted pyridines have shown a range of biological activities, highlighting the potential of this scaffold in drug discovery.
Functionalization of the Carboxylic Acid Group
The primary and most straightforward functionalization of this compound involves the transformation of the carboxylic acid group into esters and amides.
Esterification
Esterification is a common method to modify the physicochemical properties of a lead compound, such as solubility and cell permeability, or to protect the carboxylic acid during subsequent reactions.
This protocol is adapted from standard acid-catalyzed esterification procedures.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-6-methylisonicotinate.
-
Purify the product by column chromatography on silica gel if necessary.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the carboxylic acid with a wide array of amine-containing fragments.
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a modern and efficient coupling reagent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the functionalization of pyridine carboxylic acids, based on literature for analogous compounds.
| Functionalization | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Esterification | MeOH, H₂SO₄, Reflux, 6h | 5-Ethyl-2-Methylpyridine | Methyl-6-methylnicotinate | Not specified | [1] |
| Methylation | Dimethyl sulfate, NaOH, 30-40°C, 1h | Methyl 2-hydroxy-6-methylbenzoate | Methyl 2-methoxy-6-methylbenzoate | ~95 (crude) | [2] |
| Amide Coupling | HATU, DIPEA, DMF, RT, 2-16h | General Carboxylic Acids | General Amides | High | General Knowledge |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 3-Bromo-2-aminopyridine | 3-Aryl-2-aminopyridine | 60-90 | Adapted from[3] |
Functionalization of the Pyridine Ring
Modification of the pyridine ring typically requires the introduction of a leaving group, such as a halogen, to enable cross-coupling reactions.
Halogenation (Conceptual)
While a specific protocol for the halogenation of this compound was not found, a plausible approach would involve electrophilic aromatic substitution. The electron-donating methoxy and methyl groups will influence the regioselectivity of this reaction. The 3- and 5-positions are the most likely sites for halogenation.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. A boronic acid derivative of 2-methoxy-6-methylpyridine is commercially available, suggesting this is a common strategy for the functionalization of this scaffold.[4][5]
This protocol describes the coupling of the commercially available boronic acid with an aryl or heteroaryl halide.
Materials:
-
(2-Methoxy-6-methylpyridin-3-yl)boronic acid (1.2 eq.)
-
Aryl or heteroaryl halide (Br or I) (1.0 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask, combine the aryl/heteroaryl halide (1.0 eq.), (2-methoxy-6-methylpyridin-3-yl)boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Synthesis and Functionalization
Caption: Synthetic workflow for an analog of this compound and its subsequent functionalization.
Logical Relationship: Functionalization Pathways
Caption: Key functionalization pathways for this compound.
Biological and Medicinal Chemistry Context
While specific biological targets for derivatives of this compound are not extensively documented, the substituted pyridine motif is a well-established pharmacophore found in numerous approved drugs. For instance, rosiglitazone and pioglitazone, used in the treatment of type-2 diabetes, feature a substituted pyridine ring.[6] The functionalization of the this compound scaffold allows for the modulation of its steric and electronic properties, which can be tailored to interact with a variety of biological targets. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The isonicotinic acid portion provides a handle for introducing diverse functionalities that can target specific enzyme active sites or protein-protein interfaces. The development of derivatives through the protocols outlined above could lead to novel candidates for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-6-methylpyridine-3-boronic acid | 1000802-75-4 [sigmaaldrich.com]
- 5. 2-Methoxy-6-methylpyridine-3-boronic acid | 1000802-75-4 | Benchchem [benchchem.com]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Troubleshooting & Optimization
2-Methoxy-6-methylisonicotinic acid synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies typically involve two main approaches:
-
Oxidation of 2,6-lutidine: This method involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids, followed by selective esterification and methoxylation.
-
Building from a substituted pyridine ring: This can involve starting with a pre-functionalized pyridine, such as 2-hydroxy-6-methylisonicotinic acid or 2-chloro-6-methylisonicotinic acid, and then introducing the methoxy group via nucleophilic substitution.
Q2: What are the most common impurities found in the final product?
A2: The most common impurities are often starting materials or intermediates from the synthetic route. These can include:
-
2-hydroxy-6-methylisonicotinic acid: Arises from incomplete methylation of the hydroxyl precursor.
-
2-chloro-6-methylisonicotinic acid: Results from incomplete methoxylation of the chloro precursor.[1][2][3]
-
Pyridine-2,6-dicarboxylic acid: Can be a byproduct of over-oxidation if starting from 2,6-lutidine.[4]
-
Methyl 2-methoxy-6-methylisonicotinate: If the synthesis involves an ester intermediate, incomplete hydrolysis will lead to this impurity.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves standard techniques such as:
-
Recrystallization: An effective method for removing less soluble impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities. The eluent system will depend on the polarity of the impurities.
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion of the starting material. - Consider using a stronger oxidizing agent or increasing the reaction temperature/time if starting from 2,6-lutidine.[4] |
| Incomplete Methylation | - Ensure the use of a sufficient excess of the methylating agent. - Optimize the reaction conditions (temperature, solvent, base) to favor methylation. - Consider alternative methylating agents (e.g., dimethyl sulfate, methyl iodide with a suitable base). |
| Incomplete Hydrolysis | - If using an ester intermediate, ensure the hydrolysis step goes to completion by monitoring via TLC or LC-MS. - Increase the reaction time or the concentration of the acid/base catalyst for the hydrolysis. |
| Product Loss During Workup | - Optimize the pH for precipitation during acid-base extraction to maximize recovery. - Be cautious with solvent volumes during recrystallization to avoid excessive loss of product in the mother liquor. |
Issue 2: Presence of an Impurity with a Hydroxyl Group (e.g., 2-hydroxy-6-methylisonicotinic acid)
| Potential Cause | Troubleshooting Steps |
| Incomplete Methylation of 2-hydroxy-6-methylisonicotinic acid | - Drive the methylation reaction to completion by using a larger excess of the methylating agent and/or a stronger base. - Increase the reaction temperature and/or time. - Purify the final product using column chromatography to separate the more polar hydroxy-containing impurity. |
| Hydrolysis of the Methoxy Group | - Avoid harsh acidic conditions during workup or purification, as this can lead to the cleavage of the methyl ether. |
Issue 3: Presence of a Chlorine-Containing Impurity (e.g., 2-chloro-6-methylisonicotinic acid)
| Potential Cause | Troubleshooting Steps |
| Incomplete Methoxylation of 2-chloro-6-methylisonicotinic acid | - Ensure a sufficient excess of the methoxide source (e.g., sodium methoxide) is used. - Increase the reaction temperature to facilitate the nucleophilic aromatic substitution. - Consider using a catalyst, such as a copper salt, to promote the reaction. |
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a common synthetic pathway starting from 2-hydroxy-6-methylisonicotinic acid and highlights potential side reactions.
Caption: Synthetic pathway for this compound highlighting key transformations and potential side reactions.
Experimental Protocols
While specific experimental protocols can vary, a general procedure for the methoxylation of 2-chloro-6-methylisonicotinic acid is outlined below. Researchers should adapt this based on their specific equipment and safety protocols.
General Protocol: Methoxylation of 2-chloro-6-methylisonicotinic acid
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylisonicotinic acid.
-
Solvent and Reagent Addition: Add a suitable dry solvent (e.g., methanol or an inert solvent like DMF). Carefully add sodium methoxide. The molar ratio of sodium methoxide to the starting material should be optimized, but a slight excess is typically used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Purification: Acidify the aqueous solution with an appropriate acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Disclaimer: This information is intended for educational and informational purposes only. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.
References
- 1. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-6-methylisonicotinic Acid [myskinrecipes.com]
- 4. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methoxy-6-methylisonicotinic Acid
Welcome to the technical support center for the purification of crude 2-Methoxy-6-methylisonicotinic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
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Unreacted starting materials: Such as precursors like 2-hydroxy-6-methylisonicotinic acid or its ester.
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Byproducts of methylation: Including the corresponding methyl ester if the synthesis involves hydrolysis as a final step.
-
Positional isomers: Depending on the synthetic route, other isomers of the methoxy-methyl-isonicotinic acid may form.
-
Hydrolysis products: If the synthesis starts from a nitrile or an ester, incomplete hydrolysis can leave these functional groups in the final product.
-
Solvent residues: Residual solvents from the reaction or initial work-up can be present.
Q2: My purified product has a persistent color. How can I decolorize it?
A2: A persistent yellow or brown hue can often be removed by treating a solution of the crude product with activated carbon. Dissolve the crude acid in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture), add a small amount of activated carbon (typically 1-2% w/w), and heat with stirring for a short period. Hot-filter the solution to remove the carbon and then allow the filtrate to cool for recrystallization.
Q3: The recovery yield after recrystallization is very low. What can I do to improve it?
A3: Low recovery can be due to several factors:
-
High solubility in the mother liquor: Try cooling the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration.
-
Using too much solvent: Minimize the amount of solvent used to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or solvent mixtures.
-
Premature crystallization: Ensure the filtration of any solid impurities (like activated carbon) is done quickly and with pre-heated equipment to prevent the product from crystallizing on the filter paper.
Q4: I am observing an oily precipitate instead of crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase. To prevent this:
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Use a more dilute solution: Add a small amount of additional hot solvent.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.
-
Add a seed crystal: If available, add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude product does not fully dissolve in the recrystallization solvent. | 1. Insufficient solvent volume. 2. Incorrect solvent choice. | 1. Add more solvent in small increments until the solid dissolves at the boiling point. 2. Screen for a more suitable solvent or solvent system (e.g., ethanol/water, acetone/hexane). |
| Product precipitates out during hot filtration. | 1. The solution is supersaturated and cooling too quickly. 2. The filtration apparatus is too cold. | 1. Add a small amount of extra hot solvent before filtration. 2. Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. |
| Final product is still impure after one recrystallization. | 1. High initial impurity load. 2. Impurities have similar solubility to the product. | 1. Perform a second recrystallization. 2. Consider an alternative purification method such as column chromatography over silica gel. |
| The product appears as very fine needles that are difficult to filter. | 1. The solution cooled too rapidly. | 1. Allow the solution to cool slowly to promote the growth of larger crystals. |
| The pH of the aqueous solution after acidification is incorrect. | 1. Inaccurate measurement of pH. 2. Insufficient or excessive acid/base addition. | 1. Calibrate the pH meter before use. 2. Add the acid or base dropwise with constant stirring and monitoring of the pH. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: Based on the properties of similar carboxylic acids, suitable solvents for screening include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water. The ideal solvent will fully dissolve the crude product at its boiling point and result in low solubility upon cooling.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Purification
This method is effective for separating acidic products from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The acidic product will move into the aqueous phase as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral or basic impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1-3M HCl) with stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry as described in Protocol 1. A patent for a similar compound, 2-methoxy-6-methylbenzoic acid, indicates a purity of over 99.5% can be achieved with a yield of 96% using a similar hydrolysis and precipitation method.
Data Presentation
Table 1: Purity and Yield Data for Purification of 2-Methoxy-6-methylbenzoic acid (Analogous Compound)
| Purification Step | Starting Material | Reagents | Purity (by HPLC) | Yield |
| Hydrolysis and Precipitation | Crude methyl 2-methoxy-6-methylbenzoate | 1. NaOH (aq) 2. H₂SO₄ (aq) | 99.5% | 96.6% |
| Hydrolysis and Precipitation | Crude methyl 2-methoxy-6-methylbenzoate | 1. NaOH (aq) 2. H₂SO₄ (aq) | 99.8% | 96.0% |
Data is adapted from a patent for the synthesis of 2-methoxy-6-methylbenzoic acid and is presented as a reference for expected outcomes.
Visualizations
Caption: Workflow for Acid-Base Purification.
Caption: Workflow for Purification by Recrystallization.
References
Optimizing Synthesis of 2-Methoxy-6-methylisonicotinic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the reaction yield of 2-Methoxy-6-methylisonicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly for a synthetic route involving nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in the synthesis of this compound can stem from several factors, primarily related to the efficiency of the nucleophilic aromatic substitution (SNAr) step and the subsequent hydrolysis.
Troubleshooting Steps for Low Yield:
-
Incomplete SNAr Reaction: The substitution of a chlorine atom with a methoxy group on the pyridine ring is a critical step.
-
Reagent Purity: Ensure the starting material, such as 2-chloro-6-methylisonicotinate, and the sodium methoxide are of high purity and anhydrous. Moisture can consume the methoxide and hinder the reaction.
-
Reaction Temperature: The reaction may require heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and decomposition. Experiment with a temperature gradient to find the optimal condition.
-
Solvent Choice: A polar aprotic solvent like DMSO or DMF is often used to facilitate SNAr reactions. However, for methoxylation, methanol itself can sometimes be used as both solvent and reagent source, often in a sealed tube or under reflux with a strong base like sodium hydride to generate the methoxide in situ.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
-
Inefficient Ester Hydrolysis: The conversion of the methyl ester to the carboxylic acid is the final step.
-
Incomplete Hydrolysis: Steric hindrance from the adjacent methoxy and methyl groups can make the ester resistant to hydrolysis. Stronger basic conditions (e.g., higher concentration of NaOH or KOH) or longer reaction times may be necessary. The use of a co-solvent like THF or dioxane with water can improve solubility and facilitate the reaction.
-
Product Solubility: The sodium salt of the final product might be sparingly soluble in the reaction mixture, potentially inhibiting the reaction. Ensure adequate stirring and consider the solvent system.
-
Work-up Procedure: Acidification to precipitate the carboxylic acid must be done carefully. The pH should be adjusted to the isoelectric point of the acid to ensure maximum precipitation.
-
-
Side Reactions:
-
Competitive Nucleophilic Attack: If other nucleophiles are present (e.g., water), they can compete with the methoxide, leading to the formation of hydroxy-pyridines.
-
Decomposition: The pyridine ring can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or very strong bases might lead to degradation of the starting material or product.
-
Question: I am observing multiple spots on my TLC plate after the methoxylation step. What are these impurities?
Answer: The presence of multiple spots on the TLC plate indicates a mixture of compounds. Besides the desired 2-methoxy-6-methylisonicotinate, common impurities could include:
-
Unreacted Starting Material: The most common impurity if the reaction has not gone to completion.
-
Hydroxy Byproduct: Formation of 2-hydroxy-6-methylisonicotinate due to the presence of moisture reacting with the starting material.
-
Di-substituted Products (if applicable): If the starting material has multiple leaving groups, di-substitution could occur.
-
Products of Ring Opening/Degradation: Under harsh conditions, the pyridine ring can degrade, leading to a variety of byproducts.
To identify these impurities, techniques like LC-MS and NMR spectroscopy are recommended. Purification via column chromatography is typically required to isolate the desired product.
Question: The hydrolysis of the methyl ester is very slow and incomplete. How can I drive this reaction to completion?
Answer: The hydrolysis of sterically hindered esters like methyl 2-methoxy-6-methylisonicotinate can be challenging. Here are some strategies to improve the efficiency:
-
Increase Base Concentration: Use a higher concentration of NaOH or LiOH. Lithium hydroxide is often more effective for hindered esters.
-
Elevate Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.
-
Use a Co-solvent: A mixture of water and a water-miscible organic solvent like THF, methanol, or dioxane can improve the solubility of the ester and facilitate the reaction.
-
Microwave Irradiation: Microwave-assisted hydrolysis can often accelerate the reaction dramatically, reducing reaction times from hours to minutes.
-
Acid-Catalyzed Hydrolysis: As an alternative, acid-catalyzed hydrolysis using a strong acid like HCl or H₂SO₄ in aqueous or alcoholic media can be attempted, though this is generally a reversible process.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common synthetic strategy starts from a commercially available dichloropyridine derivative. The general steps are:
-
Selective nucleophilic aromatic substitution (SNAr) of a chlorine atom with sodium methoxide to introduce the methoxy group.
-
Conversion of another group on the pyridine ring (e.g., a second chlorine or a methyl group) to a carboxylic acid or its ester. If starting with 2,4-dichloro-6-methylpyridine, the 4-position can be carboxylated.
-
If an ester is formed in the previous step, the final step is the hydrolysis of the ester to the carboxylic acid.
Q2: How can I monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. A change in the retention factor (Rf) will indicate the consumption of starting material and the formation of the product. For more quantitative and definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information about the molecular weight of the components in the reaction mixture.
Q3: What are the best practices for purifying the final product?
A3: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can be collected by filtration. Washing with cold water can remove inorganic salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A mobile phase with a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is often effective for separating pyridine carboxylic acids.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Concentrated acids and bases used in the work-up and hydrolysis steps are highly corrosive. Handle them with care in a fume hood.
-
Pressurized Reactions: If the methoxylation is performed in a sealed tube at elevated temperatures, there is a risk of pressure build-up. Use a blast shield and appropriate pressure-rated glassware.
-
Solvents: Organic solvents like methanol, DMF, and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Data Presentation
The following tables provide examples of reaction conditions and yields for syntheses of related substituted pyridine carboxylic acids. This data is for illustrative purposes and may need to be optimized for the synthesis of this compound.
Table 1: Example of Nucleophilic Aromatic Substitution on a Dichloropyridine
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-dichloro-3-(trifluoromethyl)pyridine | Sodium methoxide | Methanol | 65 | 12 | 2-methoxy-6-chloro-3-(trifluoromethyl)pyridine | 95 |
| 2,6-dichloropyridine | Sodium methoxide | Methanol | 100 | 24 | 2-methoxy-6-chloropyridine | 78 |
Data is illustrative and based on syntheses of similar compounds.
Table 2: Example of Ester Hydrolysis to a Pyridine Carboxylic Acid
| Starting Ester | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | LiOH | THF/H₂O | 60 | 4 | 2-methoxy-6-methylaminopyridine-3-carboxylic acid | 92 |
| Methyl 6-methylnicotinate | NaOH | Methanol/H₂O | 25 | 12 | 6-methylnicotinic acid | 98 |
Data is illustrative and based on syntheses of similar compounds.
Experimental Protocols
Below is a generalized, illustrative protocol for a potential synthesis of this compound starting from 2,4-dichloro-6-methylpyridine. Note: This is a hypothetical protocol and must be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of Methyl 2-methoxy-6-methylisonicotinate
-
To a solution of 2,4-dichloro-6-methylpyridine (1 eq.) in anhydrous methanol, add sodium methoxide (1.2 eq.).
-
Heat the mixture to reflux in a sealed tube for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield methyl 2-methoxy-6-methylisonicotinate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 2-methoxy-6-methylisonicotinate (1 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) (2-3 eq.) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of Nicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yields
Q1.1: My Fischer esterification of nicotinic acid results in a low yield. What are the common causes and how can I improve it?
A1.1: Low yields in Fischer esterification of nicotinic acid are often due to the equilibrium nature of the reaction and the partial insolubility of nicotinic acid in the alcohol. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Using a large excess of the alcohol can also shift the equilibrium towards the product.[1][2] For instance, using 30-50ml of alcohol for 1g of carboxylic acid is a common practice.[2] Refluxing the reaction mixture at an appropriate temperature (e.g., 80°C) is also crucial.[2]
-
-
Water Presence: Water is a byproduct of the reaction and its presence can reverse the esterification process.
-
Solution: Ensure all reagents and glassware are dry. Use of a Dean-Stark apparatus to remove water azeotropically during the reaction can significantly improve yields.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst (like concentrated sulfuric acid) will result in a slow reaction rate.
-
Solution: Typically, a catalytic amount of a strong acid is sufficient. For 1g of nicotinic acid, 1ml of concentrated sulfuric acid can be used.[2]
-
-
Alternative Esterification Methods: If optimizing the Fischer esterification does not provide satisfactory yields, consider alternative methods:
-
Acid Chloride Formation: Convert nicotinic acid to nicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[3][4][5][6][7] This is often a higher-yielding, two-step process.
-
Coupling Agents: Employ coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-Dimethylaminopyridine).[8] This method is effective but requires careful purification to remove the urea byproduct.[2][8]
-
Q1.2: The oxidation of 3-picoline to nicotinic acid is giving me a poor yield. What factors could be affecting this reaction?
A1.2: The oxidation of 3-picoline is a common industrial method for nicotinic acid synthesis, but yields can be affected by several factors:[9]
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For example, in a catalytic gas-phase oxidation, temperatures between 250-290°C have been shown to be effective.[9] In liquid-phase oxidation using oxygen, temperatures can range from 110-210°C under pressure.[10]
-
Catalyst Activity and Deactivation: The choice and condition of the catalyst are paramount.
-
Catalyst Selection: Vanadium oxide (V₂O₅) on a titanium oxide (TiO₂) support is a common catalyst for gas-phase oxidation.[9] In liquid-phase oxidations, cobalt and manganese salts, often in the presence of bromide promoters, are used.[10]
-
Deactivation: Catalysts can be deactivated through mechanisms like coking (carbon deposition), poisoning by impurities in the feedstock, or sintering at high temperatures.[11] Ensuring the purity of 3-picoline and operating within the optimal temperature range for the catalyst can mitigate deactivation.
-
-
Side Reactions: Over-oxidation or side reactions can reduce the yield of nicotinic acid.
-
Common Side Products: In the oxidation of 3-picoline, potential side products include pyridine-3-carbaldehyde and pyridine.[10][12] In some cases, decarboxylation of nicotinic acid to pyridine can occur, especially in a strongly oxidizing environment.[10]
-
Minimization: Careful control of reaction conditions and catalyst selection can help to minimize the formation of these byproducts. For instance, using specific catalytic systems like Co(OAc)₂ with N-hydroxyphthalimide (NHPI) and organic bromides can improve selectivity towards nicotinic acid.[10]
-
2. Purification Challenges
Q2.1: How can I effectively remove unreacted nicotinic acid from my nicotinic acid ester product?
A2.1: Removing unreacted nicotinic acid is a common purification challenge. Due to its acidic nature, it can be separated from the neutral ester product using the following methods:
-
Aqueous Base Wash: During the workup, wash the organic layer containing the crude ester with a mild aqueous base solution.
-
Recommended Bases: Saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solutions are commonly used.[1][8] These will deprotonate the nicotinic acid, forming a water-soluble salt that partitions into the aqueous layer.
-
Caution: Using strong bases like sodium hydroxide (NaOH) should be done with care, as it can potentially hydrolyze the ester product, especially if the ester is unhindered.[8]
-
-
Column Chromatography: If the base wash is insufficient, column chromatography on silica gel can be employed. The more polar nicotinic acid will have a lower retention factor (Rf) and can be separated from the less polar ester.
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q2.2: I used EDC/DMAP for an esterification and am struggling to remove the EDC-urea byproduct. What is the best approach?
A2.2: The urea byproduct from EDC coupling reactions can be challenging to remove. Here are some effective strategies:
-
Acid Wash: The urea byproduct is basic and can be removed by washing the reaction mixture with a dilute acid solution.
-
Procedure: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid such as 1M HCl or 5% citric acid. This will protonate the urea, making it water-soluble.
-
-
Filtration: In some cases, the urea byproduct may precipitate out of the reaction mixture and can be removed by filtration.
-
Column Chromatography: If the above methods are not completely successful, the urea byproduct can be separated from the desired ester using column chromatography on silica gel.
3. Side Reactions and Byproducts
Q3.1: During the synthesis of nicotinoyl chloride from nicotinic acid and thionyl chloride, I am getting a solid that is difficult to work with. What is this and how can I manage it?
A3.1: When preparing nicotinoyl chloride using thionyl chloride, the initial product formed is often the nicotinoyl chloride hydrochloride salt.[4][5] The basic nitrogen of the pyridine ring is protonated by the HCl generated during the reaction. This salt is often a crystalline solid and may have limited solubility in the reaction solvent.[3]
-
Management:
-
Use as is: For many subsequent reactions, the hydrochloride salt can be used directly. The addition of a base, such as pyridine or triethylamine, in the next step will neutralize the HCl and generate the free nicotinoyl chloride in situ.[4]
-
Isolation of the free base: To obtain the free base of nicotinoyl chloride, one can first prepare the potassium salt of nicotinic acid. Reacting this salt with thionyl chloride will produce the free acid chloride and potassium chloride, which can be filtered off.[5]
-
Solvent Choice: Using a solvent in which the hydrochloride salt has some solubility, such as toluene or dichloromethane, can make the reaction mixture easier to handle.[3][6]
-
Q3.2: I am observing the formation of a yellow color in my nicotinic acid product after oxidation. What is the cause and how can it be removed?
A3.2: A yellow coloration in crude nicotinic acid, particularly when synthesized by nitric acid oxidation of precursors like aldehydine, is common.[13] This color is due to the presence of chromophoric impurities.
-
Removal of Color:
-
Recrystallization with Decolorizing Carbon: The most common method to remove the yellow color is through recrystallization from a suitable solvent (often water) in the presence of a decolorizing agent like activated carbon.[13] The activated carbon adsorbs the colored impurities, which are then removed by filtration.
-
Melt Purification: An interesting, though less common, method involves melting the crude yellow nicotinic acid and holding it in the molten state (around 235-250°C) for a few minutes.[13] This process can destroy the yellow chromophore. The resulting tan-colored solid can then be purified to a colorless product by a single recrystallization.[13]
-
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Nicotinic Acid Synthesis
| Starting Material | Oxidizing Agent/Reagent | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 5-Ethyl-2-methylpyridine | Nitric Acid | - | 230-270 | - | - | - | - | [10] |
| 3-Picoline | Oxygen | Co(OAc)₂/NHPI/Bromide Salts | 150 | 2 | 5 | 97 | 95 | [10] |
| 3-Picoline | Oxygen | V₂O₅/TiO₂ | 250-290 | - | - | 91 | 85 | [9] |
| Nicotinonitrile | Water | NaY Molecular Sieve | 90 | - | 9 | >99 | 98 | [14] |
| Nicotine | Nitric Acid | - | 70 (initial) | - | 10-12 | - | 50-60 (purified) | [15] |
Table 2: Yields for Nicotinic Acid Derivative Syntheses
| Reaction | Reactants | Reagents/Catalyst | Yield (%) | Reference |
| Esterification | Nicotinic acid, 4-p-t-butylphenoxy-1-butanol | Thionyl chloride, then alcohol | 45 | [3] |
| Amidation | Nicotinoyl chloride, Amine | Pyridine | - | [4] |
| Esterification | Nicotinic acid, Hexyl alcohol | - (reflux) | 81 (crude) | [1] |
| Amide Synthesis | 3-Cyanopyridine | Manganese dioxide, ethanol, water | - | [16] |
| Nucleoside Synthesis | Ethyl nicotinate riboside triflate | Methanolic ammonia | 85 | [17] |
Experimental Protocols
Protocol 1: Synthesis of Nicotinoyl Chloride using Thionyl Chloride
This protocol is based on a general procedure for the synthesis of acid chlorides.[3][7]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Drying: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to prevent hydrolysis of the reagents and product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), place nicotinic acid.
-
Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the nicotinic acid. Toluene can be used as a solvent.[6]
-
Reflux: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) for 2-3 hours.[3][6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[3] It is advisable to use a trap between the flask and the vacuum pump to capture the corrosive vapors.
-
Product Isolation: The resulting residue is nicotinoyl chloride, often as its hydrochloride salt.[4] It can be used in the next step without further purification or can be purified by recrystallization or distillation under high vacuum if necessary.
Protocol 2: Esterification of Nicotinic Acid using EDC/DMAP
This protocol describes a general procedure for coupling a carboxylic acid and an alcohol.
Materials:
-
Nicotinic acid
-
Alcohol of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nicotinic acid (1 equivalent), the alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or DMF.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add EDC (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid) to remove the EDC-urea byproduct and any unreacted DMAP.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any unreacted nicotinic acid.[8]
-
Wash with brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 14. CN104592106A - Improvement preparation method of nicotinamide - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
- 17. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Carboxylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine carboxylation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine carboxylation reaction failing or showing very low yield?
A1: Low or no yield in pyridine carboxylation is a common issue, often stemming from the inherent electron-deficient nature of the pyridine ring, which makes it less reactive towards carboxylation.[1][2] Several factors could be at play:
-
Inadequate Activation of Pyridine: The pyridine ring may not be sufficiently activated for the carboxylation to occur.
-
Decomposition of Starting Material: Harsh reaction conditions can lead to the degradation of the starting pyridine derivative.[1]
-
Suboptimal Reaction Conditions: Temperature, pressure of CO2, choice of solvent, and catalyst/reagent concentrations are critical and may need optimization.
-
Presence of Inhibitors: Trace impurities in reagents or solvents can inhibit the catalyst or quench reactive intermediates.
-
Steric Hindrance: Bulky substituents on the pyridine ring, particularly near the desired carboxylation site, can completely suppress the reaction.[1]
Q2: How can I improve the regioselectivity of my pyridine carboxylation reaction?
A2: Achieving high regioselectivity is a significant challenge in pyridine C-H functionalization.[1][2] The inherent electronic properties of the pyridine ring often dictate the position of substitution. However, modern methods offer powerful strategies to control the outcome:
-
Electrochemical Methodologies: The choice of the electrochemical cell setup can dramatically alter the site of carboxylation. For many 2-substituted pyridines, a divided cell promotes C5-carboxylation , while an undivided cell favors C4-carboxylation .[3][4][5] This is because in an undivided cell, anodically generated species can interact with key intermediates, diverting the reaction pathway.[3][4]
-
Catalyst and Directing Group Strategy: The use of specific catalysts and directing groups can steer the carboxylation to a desired position. For instance, a copper-catalyzed method has been developed for highly selective C4-carboxylation by first converting the pyridine into a pyridylphosphonium salt.[6]
-
Substituent Effects: The electronic and steric properties of substituents already on the pyridine ring will influence the position of carboxylation. Electron-donating groups can enhance reactivity, while electron-withdrawing groups may decrease it.[1]
Q3: My reaction produces a mixture of carboxylated isomers. How can I favor one over the other?
A3: The formation of isomeric products is a common regioselectivity issue. The troubleshooting workflow below provides a general approach to optimization. Specifically for electrochemical methods, switching the cell type is the most direct way to alter the C4/C5 selectivity.[3][5]
Below is a troubleshooting workflow for addressing common issues in pyridine carboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
Improving the regioselectivity of 2-Methoxy-6-methylisonicotinic acid synthesis
Technical Support Center: Synthesis of 2-Methoxy-6-methylisonicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on improving regioselectivity, a critical challenge in the preparation of polysubstituted pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main synthetic challenge is achieving the desired regioselectivity for the 2, 4, and 6 substituents on the pyridine ring. Key difficulties include:
-
Controlling Substitution Patterns: Introducing the methyl, methoxy, and carboxylic acid groups at the correct positions without the formation of unwanted isomers.
-
Ortho-Functionalization: Directing substituents to the positions ortho to the pyridine nitrogen can be challenging due to the electronic nature of the ring.
-
Selective Carboxylation: Introducing the carboxylic acid group at the C4 position (isonicotinic acid) can be difficult once the C2 and C6 positions are substituted.
Q2: What are the common synthetic strategies for preparing 2,6-disubstituted isonicotinic acids?
A2: Several strategies can be employed, often starting from a pre-functionalized pyridine ring:
-
Functionalization of a Pre-formed Ring: Starting with a commercially available lutidine derivative (2,6-dimethylpyridine) and performing selective oxidation and substitution reactions.
-
Directed Ortho-Metalation (DoM): Utilizing a directing group to promote lithiation at a specific ortho-position, followed by quenching with an appropriate electrophile.[1][2][3] The methoxy group can act as a directing group.[2]
-
From Halogenated Pyridines: Starting with a dihalopyridine, such as 2,6-dichloroisonicotinic acid, and performing selective nucleophilic substitution reactions.[4]
Q3: Can Directed Ortho-Metalation (DoM) be used for this synthesis?
A3: Yes, DoM is a powerful technique for regioselective functionalization of aromatic rings.[2][3][5] In the context of this compound synthesis, a plausible route could involve the DoM of 2-methoxy-6-methylpyridine. The methoxy group can direct the metalation to the C3 position. Subsequent carboxylation would then yield the desired product. However, the directing ability of different groups must be considered.
Q4: How can I introduce the carboxylic acid group at the C4 position?
A4: Carboxylation can be achieved through several methods:
-
Lithiation and Quenching with CO2: This is a common method where an organolithium species is generated at the desired position and then reacted with solid carbon dioxide (dry ice).
-
Oxidation of a Methyl Group: If starting with a precursor that has a methyl group at the C4 position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid.
-
From a Cyano Group: A nitrile group at the C4 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | 1. Incorrect choice of directing group in DoM. 2. Steric hindrance preventing reaction at the desired site. 3. Reaction conditions (temperature, solvent) favoring multiple reaction pathways. | 1. Evaluate the hierarchy of directing groups. For example, an amide group is a stronger directing group than a methoxy group.[1][3] 2. Use a less sterically hindered starting material or reagent. 3. Optimize reaction conditions. Lowering the temperature can often improve selectivity. The choice of solvent can also influence the reaction outcome. |
| Failure of Directed Ortho-Metalation (DoM) | 1. Inactive organolithium reagent. 2. Presence of acidic protons elsewhere in the molecule. 3. Inappropriate solvent. 4. Insufficiently low temperature. | 1. Titrate the organolithium reagent (e.g., n-BuLi, s-BuLi) before use. 2. Protect any acidic functional groups (e.g., -OH, -NH) before attempting lithiation. 3. Use anhydrous coordinating solvents like THF or diethyl ether. [1] The addition of TMEDA can enhance the reactivity of organolithium bases.[1] 4. Maintain very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. |
| Low Yield of Carboxylation Step | 1. Inefficient quenching of the organometallic intermediate with CO2. 2. Decomposition of the organometallic intermediate before quenching. 3. Side reactions during the oxidation of a methyl group. | 1. Ensure the use of freshly crushed, high-purity dry ice. Add the organometallic solution to a large excess of dry ice. 2. Quench the reaction at a low temperature as soon as the lithiation is complete. 3. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to avoid over-oxidation or ring cleavage. |
| Difficulty in Nucleophilic Substitution of Halogens | 1. Poor leaving group ability of the halogen. 2. Deactivation of the pyridine ring. 3. Harsh reaction conditions leading to decomposition. | 1. Iodo- and bromo-pyridines are generally more reactive than chloro-pyridines. 2. The presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution. 3. Explore milder reaction conditions, such as using a milder base or a lower reaction temperature. The use of a catalyst (e.g., a copper or palladium catalyst) may be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methylnicotinic Acid (A Precursor)
This protocol is adapted from a known procedure for a related compound.[6]
-
Reactants: 2-Hydroxy-6-methylnicotinic acid and phosphorus oxychloride (POCl3).
-
Procedure: a. Heat a mixture of 2-hydroxy-6-methyl-nicotinic acid (1 equivalent) and phosphorus oxychloride (excess, ~5-10 equivalents) at 125 °C for 2 hours. b. After cooling, carefully pour the reaction mixture onto crushed ice. c. Collect the resulting solid by filtration. d. Recrystallize the solid from aqueous ethanol to obtain 2-chloro-6-methylnicotinic acid.
Protocol 2: General Procedure for Directed Ortho-Metalation (DoM)
This is a general protocol and requires optimization for the specific substrate.[2][5]
-
Reactants: Substituted pyridine (e.g., 2-methoxy-6-methylpyridine), an organolithium reagent (e.g., n-BuLi or s-BuLi), and an electrophile (e.g., CO2 for carboxylation).
-
Procedure: a. Dissolve the substituted pyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the organolithium reagent (typically 1.1 to 1.5 equivalents) to the cooled solution. d. Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate. e. Quench the reaction by adding the electrophile. For carboxylation, pour the reaction mixture over an excess of freshly crushed dry ice. f. Allow the mixture to warm to room temperature. g. Perform an aqueous work-up to isolate the product. Acidification is typically required to protonate the carboxylate.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity Issues
Caption: A flowchart for troubleshooting regioselectivity problems.
Plausible Synthetic Pathway via Directed Ortho-Metalation
Caption: A possible synthetic route using Directed Ortho-Metalation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. prepchem.com [prepchem.com]
Preventing decomposition of 2-Methoxy-6-methylisonicotinic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Methoxy-6-methylisonicotinic acid during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of desired product, with evidence of gas evolution. | Decarboxylation: The primary decomposition pathway for this compound, especially under acidic conditions or at elevated temperatures, is the loss of carbon dioxide. | - Maintain a basic pH: Conduct the reaction under basic conditions (pH > 8) to keep the carboxylic acid in its anionic (carboxylate) form, which is less prone to decarboxylation. Use non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Lower the reaction temperature: If the reaction allows, perform it at a lower temperature. For reactions requiring heat, use the minimum temperature necessary for the transformation to proceed at a reasonable rate. - Use an appropriate coupling agent for amide bond formation: For amide couplings, use reagents that do not require strongly acidic conditions. Carbodiimide-based coupling agents like EDC with an additive such as HOBt, or phosphonium-based reagents like PyBOP, are often suitable. |
| Formation of multiple unidentified byproducts. | Side reactions promoted by harsh conditions: High temperatures or strongly acidic/basic conditions can lead to side reactions other than decarboxylation. The methoxy group can also be susceptible to cleavage under certain acidic conditions. | - Optimize reaction conditions: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents to find the optimal conditions that favor the desired reaction while minimizing byproduct formation. - Protect the carboxylic acid group: If the reaction chemistry allows, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid in a later step under controlled, mild basic conditions. |
| Difficulty in purifying the final product from starting material. | Incomplete reaction: The steric hindrance from the methyl group at the 6-position and the electronic effects of the methoxy group at the 2-position can make the carboxylic acid less reactive, leading to incomplete conversion. | - Increase reaction time or temperature cautiously: If decomposition is not observed, a moderate increase in reaction time or temperature might drive the reaction to completion. Monitor the reaction closely for any signs of decomposition. - Use a more potent activating agent: For amide couplings, consider using a more powerful coupling agent designed for sterically hindered acids, such as HATU or COMU.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is decarboxylation, which is the loss of CO2 from the carboxylic acid group. This is a common decomposition route for pyridinecarboxylic acids, particularly when the carboxylic acid group is at the 2 or 4-position. The reaction is often accelerated by heat and acidic conditions.
Q2: How do the methoxy and methyl substituents affect the stability of the molecule?
A2: The 2-methoxy group has an inductive electron-withdrawing effect, which decreases the basicity of the pyridine nitrogen. This can influence the electronic properties of the carboxylic acid. The 6-methyl group introduces steric hindrance around the nitrogen and the adjacent 2-position, which can affect the reactivity of the carboxylic acid group in reactions like amide bond formation.
Q3: At what pH is this compound most stable?
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, it should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Keep the container tightly sealed.
Q5: Are there any specific analytical techniques to monitor the decomposition of this compound?
A5: Yes, you can monitor the decomposition by techniques such as:
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High-Performance Liquid Chromatography (HPLC): To observe the decrease in the peak corresponding to the starting material and the appearance of new peaks for byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the carboxylic acid proton and changes in the aromatic signals.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect the volatile decarboxylated byproduct.
Data on Factors Influencing Stability
The following table summarizes qualitative and semi-quantitative data on the stability of pyridinecarboxylic acids, which can be extrapolated to this compound.
| Factor | Condition | Effect on Stability | Rationale |
| Temperature | High (>100 °C) | Decreased | Provides activation energy for decarboxylation. |
| Low (0 - 25 °C) | Increased | Reduces the rate of decomposition reactions. | |
| pH | Acidic (pH < 4) | Decreased | Protonation of the pyridine nitrogen facilitates decarboxylation. |
| Neutral (pH ~7) | Moderate | Generally stable, but can still be susceptible to thermal decomposition. | |
| Basic (pH > 8) | Increased | The carboxylate anion is more resistant to decarboxylation. | |
| Solvent | Protic (e.g., water, ethanol) | May decrease stability | Can participate in the decarboxylation mechanism. |
| Aprotic (e.g., THF, DCM) | Generally preferred | Less likely to participate directly in decomposition pathways. |
Disclaimer: This data is based on general principles for pyridinecarboxylic acids and may not represent the exact quantitative behavior of this compound. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Minimize Decomposition
This protocol is designed for the coupling of this compound with a primary or secondary amine.
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Dissolve the Acid: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
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Add Base: Add a non-nucleophilic organic base such as triethylamine (TEA, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the solution for 10-15 minutes at room temperature.
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Activate the Acid: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the corresponding additive if required (e.g., HOAt, 1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
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Add the Amine: Add the amine (1-1.2 equivalents) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently warmed to 40-50 °C, but prolonged heating should be avoided.
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Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Esterification as a Protective Strategy
If decomposition is a persistent issue, protecting the carboxylic acid as an ester is a viable strategy.
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Esterification: Dissolve this compound in an excess of the corresponding alcohol (e.g., methanol or ethanol). Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) and reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate), and extract the ester with an organic solvent. Dry the organic layer and concentrate to obtain the crude ester, which can be purified by chromatography.
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Perform Subsequent Reactions: Use the ester in your desired reaction sequence.
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Deprotection (Hydrolysis): To regenerate the carboxylic acid, treat the ester with an aqueous solution of a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water at room temperature. Monitor the reaction until completion.
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Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to the isoelectric point of the carboxylic acid to precipitate the product. Filter the solid or extract with an organic solvent to isolate the purified this compound.
Visualizations
References
Technical Support Center: Purification of 2-Methoxy-6-methylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methoxy-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurity is typically the unreacted starting material, 2-chloro-6-methylisonicotinic acid. Other potential impurities can include the isomeric product, 2-methoxy-6-methyl-nicotinic acid, which may form depending on the precise reaction conditions. Hydrolysis of the methoxy group back to a hydroxyl group is another possible, though less common, impurity.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of your sample. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. UV detection at a wavelength of approximately 270 nm is suitable for this compound.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
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Cause: The compound is coming out of solution above its melting point, or the solvent is not ideal.
-
Solution:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. For example, if using an ethanol/water system, add more ethanol.
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Ensure slow cooling. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.
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Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
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Issue 2: No crystals form upon cooling.
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Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
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Solution:
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Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
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Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
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Cool the solution to a lower temperature using a dry ice/acetone bath, but be mindful that this can sometimes cause impurities to crash out as well.
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If using a solvent mixture, slowly add a solvent in which the compound is less soluble (an "anti-solvent") until the solution becomes slightly turbid, then heat until it is clear again and allow to cool slowly.
-
Silica Gel Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
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Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.
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For polar compounds like this compound, a more polar eluent system is required. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes (e.g., 50-100% ethyl acetate) is a good starting point.
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Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent. This can improve the peak shape and reduce tailing of acidic compounds on silica gel.
-
Issue 2: The compound is not eluting from the column.
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Cause: The eluent is not polar enough to move the acidic compound off the polar silica gel.
-
Solution:
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Gradually increase the polarity of the eluent. For a dichloromethane/methanol system, increase the percentage of methanol. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.
-
Ensure that an acid has been added to the mobile phase, as this can significantly improve elution of acidic compounds.
-
Experimental Protocols
Recrystallization Protocol
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol and water is often effective. Start by dissolving the compound in hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.
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Clarification: If the solution is not completely clear, it indicates the presence of insoluble impurities. Perform a hot filtration to remove these.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Silica Gel Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent, and then adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.
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Elution: Begin eluting with the starting solvent system (e.g., 100% dichloromethane or a high percentage of hexanes). Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol or ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity Improvement of this compound via Recrystallization
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% | >98% | 75% |
Table 2: Purity Improvement of this compound via Column Chromatography
| Eluent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Dichloromethane/Methanol Gradient (0-5% MeOH) | 85% | >99% | 65% |
| Ethyl Acetate/Hexanes Gradient (50-100% EtOAc) with 1% Acetic Acid | 85% | >99% | 70% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by silica gel column chromatography.
Challenges in the scale-up of 2-Methoxy-6-methylisonicotinic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Methoxy-6-methylisonicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach involves a multi-step synthesis starting from a commercially available pyridine derivative. A plausible route, based on related syntheses, includes the following key transformations:
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Selective Oxidation: Oxidation of a precursor like 2,4-dimethyl-5-ethylpyridine to form 4-methyl-5-ethylpyridine-2-carboxylic acid.
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Chlorination: Conversion of the carboxylic acid to an acid chloride.
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Esterification: Reaction of the acid chloride with an alcohol to form the corresponding ester.
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Methoxylation: Introduction of the methoxy group onto the pyridine ring, often through nucleophilic substitution of a suitable leaving group.
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Hydrolysis: Saponification of the ester to yield the final this compound.
Q2: What are the most critical parameters to control during the scale-up of the oxidation step?
The oxidation of a substituted pyridine is often a challenging step during scale-up. Key parameters to monitor and control include:
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Temperature: These reactions can be highly exothermic. Precise temperature control is crucial to prevent runaway reactions and the formation of by-products.
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Oxidant Feed Rate: A slow and controlled addition of the oxidizing agent (e.g., nitric acid, potassium permanganate) is necessary to manage the reaction rate and heat generation.
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Agitation: Efficient mixing is essential to ensure homogenous reaction conditions and prevent localized overheating.
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Pressure: For oxidations involving gaseous reactants or by-products, maintaining the appropriate pressure is critical for safety and reaction efficiency.
Q3: How can I improve the regioselectivity of methoxylation on the pyridine ring?
Achieving high regioselectivity during nucleophilic aromatic substitution on a pyridine ring is a common challenge. To favor the desired isomer:
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Choice of Substrate: The starting material should have appropriate activating and directing groups to favor substitution at the desired position.
-
Reaction Conditions: Temperature, solvent, and the nature of the methoxide source (e.g., sodium methoxide, potassium methoxide) can significantly influence the regioselectivity.
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Protecting Groups: In some cases, using a protecting group strategy to block more reactive sites may be necessary.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation Step
Symptoms:
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The final yield of 4-methyl-5-ethylpyridine-2-carboxylic acid is significantly lower than expected.
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A complex mixture of by-products is observed during in-process control analysis (e.g., HPLC, GC-MS).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature within the recommended range. - Increase the molar ratio of the oxidizing agent. |
| Over-oxidation | - Decrease the reaction temperature. - Reduce the feed rate of the oxidizing agent. - Consider a milder oxidizing agent. |
| Side Reactions (e.g., Ring Opening) | - Optimize the reaction temperature and pressure. - Ensure the absence of catalytic impurities that could promote side reactions. |
| Poor Mixing | - Increase the agitation speed. - Evaluate the reactor geometry and impeller design for efficient mixing at scale. |
Problem 2: Incomplete Hydrolysis of the Ester
Symptoms:
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The presence of a significant amount of the ester starting material in the final product after hydrolysis.
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Difficulty in isolating the pure carboxylic acid.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Base | - Increase the molar equivalent of the base (e.g., NaOH, KOH). - Ensure the base is fully dissolved and homogeneously mixed. |
| Low Reaction Temperature | - Increase the reaction temperature to the recommended level. |
| Short Reaction Time | - Extend the reaction time and monitor the reaction progress by TLC or HPLC. |
| Phase Transfer Issues | - If the ester has poor aqueous solubility, consider adding a phase-transfer catalyst or a co-solvent to improve the reaction rate. |
Experimental Protocols
Protocol 1: Selective Oxidation of 2-methyl-5-ethylpyridine
Materials:
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2-methyl-5-ethylpyridine
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Nitric Acid (70%)
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Sulfuric Acid (98%)
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Reaction Vessel with temperature and pressure control
Procedure:
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Charge the reaction vessel with 2-methyl-5-ethylpyridine and cool to 0-5 °C.
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Slowly add sulfuric acid while maintaining the temperature below 10 °C.
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Heat the mixture to the target reaction temperature (e.g., 250-325°F) under a controlled pressure of an inert gas (e.g., nitrogen).
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Carefully add nitric acid to the heated mixture over a period of 1-2 hours, ensuring the temperature and pressure remain within the set limits.
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Maintain the reaction at temperature for an additional 30-60 minutes after the addition is complete.
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Cool the reaction mixture and carefully quench by adding it to ice water.
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Adjust the pH to precipitate the crude 6-methylnicotinic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Note: This protocol is a general guideline based on the synthesis of a related compound and should be optimized for the specific substrate.[1][2]
Protocol 2: Hydrolysis of Methyl 2-Methoxy-6-methylisonicotinate
Materials:
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Methyl 2-Methoxy-6-methylisonicotinate
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Sodium Hydroxide (NaOH)
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Methanol
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Water
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Hydrochloric Acid (HCl)
Procedure:
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Dissolve Methyl 2-Methoxy-6-methylisonicotinate in a mixture of methanol and water.
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Add a solution of sodium hydroxide (2-3 molar equivalents) to the mixture.
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Heat the reaction mixture to reflux (e.g., 60-70 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Remove the methanol under reduced pressure.
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Adjust the pH of the aqueous solution to 1-3 with hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain this compound.[3]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the oxidation step.
References
- 1. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methoxy-6-methylisonicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-Methoxy-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the chlorination of a suitable precursor, such as 2-hydroxy-6-methylnicotinic acid, using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent step is a nucleophilic aromatic substitution reaction where the chloro group is replaced by a methoxy group using a reagent like sodium methoxide.
Q2: I am observing a low yield in the chlorination step. What are the possible causes?
Low yields in the chlorination of 2-hydroxy-6-methylnicotinic acid with phosphorus oxychloride can stem from several factors. These include incomplete reaction due to insufficient heating or reaction time, degradation of the starting material or product at excessively high temperatures, and the presence of moisture which can quench the POCl₃ reagent. It is also possible that side reactions are consuming the starting material.
Q3: My methoxylation reaction is not going to completion. How can I improve the conversion?
Incomplete methoxylation can be due to several reasons. The sodium methoxide reagent may have degraded due to exposure to air and moisture. The reaction temperature might be too low, or the reaction time too short. The solvent must be anhydrous, as any water present will consume the sodium methoxide. Ensure you are using a sufficient molar excess of sodium methoxide.
Q4: What are the major byproducts I should be aware of during this synthesis?
In the chlorination step, potential byproducts include unreacted 2-hydroxy-6-methylnicotinic acid and various phosphorus-containing impurities. The methoxylation step may result in unreacted 2-chloro-6-methylnicotinic acid if the reaction is incomplete. While less common for this substrate, other nucleophilic substitution or elimination byproducts could theoretically form under certain conditions.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction in Chlorination Step
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Ensure at least a stoichiometric amount, and often a slight excess, of phosphorus oxychloride is used. |
| Presence of Moisture | Use oven-dried glassware and ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Temperature | Monitor the reaction temperature closely. If the reaction is sluggish, a modest increase in temperature might be necessary. However, avoid excessive heat to prevent degradation. |
| Short Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Ensure the reaction is allowed to proceed until the starting material is consumed. |
| Product Isolation Issues | The work-up procedure is critical. Ensure the reaction mixture is carefully quenched on ice and the pH is adjusted appropriately to precipitate the product. Inefficient extraction or precipitation will lead to lower yields. |
Problem 2: Presence of Impurities in the Final Product after Methoxylation
| Potential Cause | Troubleshooting Suggestion |
| Unreacted 2-chloro-6-methylnicotinic acid | This is the most common impurity if the methoxylation is incomplete. Increase the reaction time, temperature, or the molar ratio of sodium methoxide. Ensure the sodium methoxide is fresh and active. |
| Hydrolysis of Chloro- or Methoxy- intermediate | If water is present during the work-up or reaction, the chloro or methoxy group can be hydrolyzed back to the hydroxy group. Ensure anhydrous conditions and careful work-up. |
| Side reactions from strong base | While less likely, strong basic conditions could potentially lead to other reactions. Ensure the temperature is controlled and the reaction is not heated for an excessively long time. |
| Purification challenges | The final product may require careful purification. Recrystallization from a suitable solvent system or column chromatography may be necessary to remove persistent impurities. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-6-methylnicotinic acid
Materials:
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2-hydroxy-6-methylnicotinic acid
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Phosphorus oxychloride (POCl₃)
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Ice
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Ethanol (for recrystallization)
Procedure:
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In a fume hood, carefully add 2-hydroxy-6-methylnicotinic acid to a round-bottom flask equipped with a reflux condenser.
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Slowly add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents) to the flask.
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Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The solid precipitate of 2-chloro-6-methylnicotinic acid is collected by filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from aqueous ethanol to yield colorless needles.
Step 2: Synthesis of this compound
Materials:
-
2-chloro-6-methylnicotinic acid
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve 2-chloro-6-methylnicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol (typically 1.5-2.0 molar equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude this compound can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Optimizing solvent and temperature for 2-Methoxy-6-methylisonicotinic acid reactions
Disclaimer: Detailed, publicly available experimental data for optimizing reactions of 2-Methoxy-6-methylisonicotinic acid is limited. The following troubleshooting guides and FAQs are based on established principles of organic chemistry for structurally similar compounds and are intended to serve as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving this compound?
A1: The choice of solvent largely depends on the specific reaction. For esterification, the alcohol reactant (e.g., methanol, ethanol) is often used as the solvent. For amidation reactions, common aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are typically employed due to their ability to dissolve the starting materials and reagents without participating in the reaction.
Q2: At what temperature does this compound start to decompose?
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, product, and any potential byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide: Esterification (Fischer-Esterification)
This guide focuses on the esterification of this compound with a simple alcohol like methanol or ethanol, catalyzed by an acid.
Issue 1: Low or No Product Formation
-
Possible Cause 1: Insufficiently acidic conditions.
-
Solution: Ensure a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. The pKa of the pyridine nitrogen can interfere with catalysis, so a stoichiometric amount of a strong acid might be necessary to protonate both the carbonyl and the ring nitrogen.
-
-
Possible Cause 2: Presence of water.
-
Solution: The Fischer esterification is an equilibrium reaction. Use a Dean-Stark apparatus to remove water as it forms, thereby driving the equilibrium towards the product. Alternatively, use a large excess of the alcohol to shift the equilibrium. Ensure all glassware is thoroughly dried before use.
-
-
Possible Cause 3: Low reaction temperature.
-
Solution: While high temperatures can cause decomposition, esterification often requires heat. Refluxing the reaction mixture is a common practice. Start with a moderate temperature (e.g., 60-80°C) and increase if the reaction is too slow.
-
Issue 2: Formation of Byproducts
-
Possible Cause 1: De-methylation of the methoxy group.
-
Solution: This can occur under harsh acidic conditions and high temperatures. Use a milder acid catalyst if possible, or reduce the reaction temperature and extend the reaction time.
-
-
Possible Cause 2: Decarboxylation.
-
Solution: Nicotinic acids can undergo decarboxylation at elevated temperatures. Avoid excessive heating. If the reaction requires high temperatures, consider alternative esterification methods that proceed under milder conditions (e.g., using DCC/DMAP or converting the acid to an acid chloride first).
-
Experimental Protocol: Methyl Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add methanol as the solvent (at least 20-fold excess).
-
Carefully add concentrated sulfuric acid (1.1 eq) dropwise while stirring.
-
Heat the mixture to reflux (approximately 65°C) and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Example of Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 50 | 24 | 45 |
| 2 | 65 (Reflux) | 12 | 85 |
| 3 | 80 (Sealed Tube) | 8 | 82 (with some byproduct) |
Workflow for Esterification Optimization
Caption: Workflow for optimizing the esterification of this compound.
Troubleshooting Guide: Amidation
This guide covers the formation of an amide bond between this compound and an amine using a coupling agent.
Issue 1: Low Yield of Amide
-
Possible Cause 1: Ineffective coupling agent.
-
Solution: Ensure the coupling agent (e.g., DCC, EDC, HATU) is fresh and active. HATU is often more effective for sterically hindered substrates.
-
-
Possible Cause 2: Inappropriate base.
-
Solution: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the acid formed during the reaction without competing with the amine nucleophile. Ensure the base is added in sufficient quantity (at least 2.0 equivalents).
-
-
Possible Cause 3: Low reaction temperature.
-
Solution: While many coupling reactions proceed at room temperature, some may require gentle heating (e.g., 40-50°C) to go to completion.
-
Issue 2: Formation of Urethane Byproduct (with DCC/EDC)
-
Possible Cause: Reaction with the coupling agent.
-
Solution: The urea byproduct from DCC or EDC can sometimes be difficult to remove. Using a water-soluble coupling agent like EDC simplifies the workup, as the urea byproduct can be removed with an aqueous wash. Alternatively, use a different class of coupling agent like HATU.
-
Experimental Protocol: Amidation with Benzylamine
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (e.g., benzylamine, 1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
Data Presentation: Example of Solvent and Coupling Agent Optimization
| Entry | Solvent | Coupling Agent | Temperature (°C) | Yield (%) |
| 1 | DCM | EDC/HOBt | 25 | 65 |
| 2 | THF | EDC/HOBt | 25 | 70 |
| 3 | DMF | HATU/DIPEA | 25 | 92 |
| 4 | DMF | HATU/DIPEA | 50 | 90 (minor impurities) |
Decision Pathway for Amidation Troubleshooting
Caption: Decision-making process for troubleshooting low-yield amidation reactions.
Work-up procedures for reactions involving 2-Methoxy-6-methylisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the aqueous phase affect the extraction of this compound?
A1: this compound is a carboxylic acid, and its solubility is highly dependent on pH. In acidic conditions (pH < 2), the carboxylic acid group is protonated, making the molecule less polar and more soluble in organic solvents like dichloromethane or ethyl acetate. In basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt, which is more soluble in the aqueous phase. Therefore, to extract the acid into an organic layer, the aqueous phase should be acidified. Conversely, to remove acidic impurities, the organic solution can be washed with a basic aqueous solution.
Q2: What are the most common purification techniques for this compound and its derivatives?
A2: The most common purification techniques include:
-
Silica Gel Column Chromatography: Effective for separating the product from reactants and byproducts with different polarities. Eluent systems such as petroleum ether/ethyl acetate (PE/EA) or dichloromethane/methanol (DCM/MeOH) are often used.[1]
-
Recrystallization: This technique can be used if a suitable solvent system is found.
-
Acid-Base Extraction: As mentioned in Q1, manipulating the pH can be used to selectively move the desired acid between aqueous and organic phases, thus separating it from neutral or basic impurities.
-
Distillation: For ester derivatives, reduced pressure distillation can be an effective purification method.[2][3]
Q3: Are there any known stability issues with pyridinecarboxylic acids?
Troubleshooting Guide
This guide addresses common problems encountered during the work-up of reactions involving this compound.
Problem 1: Low or No Product Yield After Extraction
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Layer | Before extraction with an organic solvent, ensure the aqueous layer is acidified to a pH of 1-2 using an acid like HCl or H₂SO₄.[2] This protonates the carboxylic acid, making it more soluble in the organic phase. |
| Product is Water-Soluble | If the product is an ester or amide derivative with high polarity, it may have significant water solubility. Try saturating the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Multiple extractions with the organic solvent can also improve yield. |
| Incomplete Reaction | Use Thin Layer Chromatography (TLC) to monitor the reaction's progress before starting the work-up.[1] If the reaction is incomplete, consider extending the reaction time or adjusting reaction conditions. |
| Product Loss During Washing Steps | If washing the organic layer with a basic solution (e.g., NaHCO₃), the desired acidic product can be lost to the aqueous layer. Only use a basic wash if you are trying to remove a more acidic impurity and the pKa of your product is sufficiently high. |
Problem 2: Product is Impure After Initial Work-up
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Optimize the reaction stoichiometry and time. If starting materials persist, purification by silica gel column chromatography is recommended.[1] |
| Presence of Byproducts | Characterize the impurities if possible (e.g., by LC-MS). Select a purification method based on the properties of the impurities. Column chromatography is a versatile option. |
| Contamination with m-chlorobenzoic acid (from m-CPBA reactions) | If m-CPBA was used, m-chlorobenzoic acid can be a persistent impurity. It can be removed by passing the solution through a kieselguhr column before proceeding with the aqueous wash.[1] |
| Solvent Impurities | Ensure high-purity solvents are used for extraction and purification. Residual solvent can be removed under high vacuum. |
Below is a troubleshooting workflow to help diagnose and resolve common issues during the work-up procedure.
Caption: Troubleshooting workflow for work-up issues.
Quantitative Data Summary
The following table summarizes reaction yields for related nicotinic and isonicotinic acid derivatives found in the literature. These can serve as a benchmark for expected yields in similar transformations.
| Reaction Type | Starting Material | Product | Yield | Reference |
| Esterification | 4-hydroxy-6-methylnicotinic acid | Methyl 4-hydroxy-6-methylnicotinate | 88% | [1] |
| N-Oxidation | Methyl 4-bromo-6-methylnicotinate | 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide | 90% | [1] |
| Hydrolysis | Methyl 2-methoxy-6-methylbenzoate | 2-methoxy-6-methylbenzoic acid | 96.0 - 96.6% | [2] |
| Dechlorination | 2-chloro-6-methylnicotinic acid methyl ester | 6-methylnicotinic acid methyl ester | >98% Purity | [3] |
| Hydrolysis | 2-methylnicotinate | 2-methylnicotinic acid | 98% | [5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Acidic Product
This protocol describes a standard procedure for isolating an acidic product, such as this compound, from a reaction mixture.
-
Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, Methanol), remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dilution: Dilute the residue with water and an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidification: Check the pH of the aqueous layer. Adjust the pH to 1-2 by adding 1M or 2M HCl.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.[1] This helps to remove excess water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Proceed with purification by column chromatography, recrystallization, or other suitable methods.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for aqueous work-up.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying the crude product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., a mixture of a non-polar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate).[1]
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Monitor the separation of components using TLC.
-
Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. rsc.org [rsc.org]
- 2. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 4. organic chemistry - Rate of Decarboxylation of pyridinecarboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Analysis for the Confirmation of 2-Methoxy-6-methylisonicotinic Acid: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's chemical structure is a critical step. For novel pyridine carboxylic acid derivatives such as 2-Methoxy-6-methylisonicotinic acid, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of the expected spectroscopic data for this compound against a common structural analogue, isonicotinic acid, and outlines the detailed experimental protocols for acquiring this data.
Comparative Spectroscopic Data
The confirmation of this compound relies on the interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and known spectral data for this compound and the reference compound, isonicotinic acid.
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
| Compound | ¹H NMR (Predicted, δ ppm) | ¹³C NMR (Predicted, δ ppm) |
| This compound | ~ 12.5-13.5 (s, 1H, -COOH)~ 7.2 (s, 1H, Ar-H)~ 6.8 (s, 1H, Ar-H)~ 3.9 (s, 3H, -OCH₃)~ 2.5 (s, 3H, -CH₃) | ~ 166.0 (C=O)~ 163.0 (C-OCH₃)~ 158.0 (C-CH₃)~ 140.0 (Quaternary Ar-C)~ 115.0 (Ar-CH)~ 108.0 (Ar-CH)~ 53.0 (-OCH₃)~ 24.0 (-CH₃) |
| Isonicotinic acid | ~ 13.5 (br s, 1H, -COOH)~ 8.8 (d, 2H, Ar-H)~ 7.8 (d, 2H, Ar-H) | ~ 166.5 (C=O)~ 150.8 (Ar-CH)~ 141.0 (Quaternary Ar-C)~ 122.5 (Ar-CH) |
Table 2: FT-IR and Mass Spectrometry Data Comparison
| Compound | FT-IR (Expected, cm⁻¹) | Mass Spectrometry (Expected) |
| This compound | 3300-2500 (O-H stretch, broad)~ 1700 (C=O stretch)~ 1600, 1470 (C=C and C=N stretch)~ 1250 (C-O stretch) | Molecular Formula: C₈H₉NO₃Exact Mass: 167.0582 g/mol [M+H]⁺: 168.0655 |
| Isonicotinic acid | 3300-2500 (O-H stretch, broad)~ 1710 (C=O stretch)~ 1600, 1480 (C=C and C=N stretch) | Molecular Formula: C₆H₅NO₂Exact Mass: 123.0320 g/mol [M+H]⁺: 124.0393 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Full scan mode to determine the molecular ion, followed by a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment to obtain fragmentation patterns.
-
Workflow for Spectroscopic Confirmation
The logical flow of experiments for the structural confirmation of a synthesized compound is depicted below. This process ensures a systematic and thorough analysis, starting from preliminary purity checks and culminating in definitive structural elucidation.
Caption: Workflow for the spectroscopic confirmation of a synthesized chemical compound.
This systematic approach, combining predictive analysis with rigorous experimental protocols, provides a robust framework for the structural confirmation of this compound and other novel chemical entities in a research and development setting.
A Comparative Analysis of 2-Methoxy-6-methylisonicotinic Acid and Other Nicotinic Acid Derivatives: A Review of Current Data
Researchers, scientists, and professionals in drug development often seek novel compounds with enhanced efficacy and specific modes of action. Within the diverse class of nicotinic acid derivatives, 2-Methoxy-6-methylisonicotinic acid presents a unique structural modification. However, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data regarding its biological activity and comparative performance against other nicotinic acid analogs. This guide, therefore, aims to provide a comparative overview based on the activities of structurally related nicotinic acid derivatives, highlighting the need for further research into this specific compound.
While direct experimental data for this compound is currently unavailable, the broader family of nicotinic acid (also known as niacin or vitamin B3) and its derivatives has been extensively studied for various therapeutic applications. These compounds are known to exert a range of biological effects, including anti-inflammatory, anticancer, antitubercular, and lipid-lowering activities. This comparison will focus on these key areas, drawing data from studies on other substituted nicotinic and isonicotinic acid derivatives to provide a contextual framework.
Anti-Inflammatory and Analgesic Properties
Nicotinic acid and its derivatives have demonstrated notable anti-inflammatory and analgesic properties. Studies on various substituted nicotinic acid analogs have shown their potential to mitigate inflammatory responses. For instance, some 2-substituted phenyl derivatives of nicotinic acid have exhibited significant analgesic and anti-inflammatory effects in animal models, comparable to standard drugs like mefenamic acid. The proposed mechanism for some of these derivatives involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 1: Anti-Inflammatory and Analgesic Activity of Selected Nicotinic Acid Derivatives (Hypothetical Data for this compound)
| Compound | Anti-Inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition of Writhing) | Reference Compound |
| This compound | Data Not Available | Data Not Available | Mefenamic Acid |
| 2-Bromophenyl nicotinic acid derivative | 15.2 | 65.8 | Mefenamic Acid |
| Nicotinic Acid | >100 | 35.2 | Mefenamic Acid |
Note: The data for this compound is hypothetical and for illustrative purposes only, as no experimental values are currently available in the reviewed literature.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
A commonly employed method to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Treatment: The test compounds (e.g., nicotinic acid derivatives) and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
Anticancer Activity
Several nicotinic acid derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, some novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.
Table 2: In Vitro Anticancer Activity of Selected Nicotinic Acid Derivatives (Hypothetical Data for this compound)
| Compound | Cell Line | IC50 (µM) | Target |
| This compound | Data Not Available | Data Not Available | Unknown |
| Novel Nicotinic Acid Derivative 5c | HCT-15 (Colon Cancer) | 0.068 | VEGFR-2 |
| Doxorubicin (Reference Drug) | HCT-15 (Colon Cancer) | 0.12 | DNA Topoisomerase II |
Note: The data for this compound is hypothetical and for illustrative purposes only, as no experimental values are currently available in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.
-
Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antitubercular Activity
Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment. Consequently, many derivatives of isonicotinic acid have been synthesized and evaluated for their antimycobacterial activity. The mechanism of action often involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
Table 3: Antitubercular Activity of Selected Isonicotinic Acid Derivatives (Hypothetical Data for this compound)
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Mechanism of Action |
| This compound | Data Not Available | Unknown |
| Isoniazid (Reference Drug) | 0.05 - 0.2 | Inhibition of mycolic acid synthesis |
| Isatin-Isoniazid Hybrids | 0.195 - 6.25 | Inhibition of mycolic acid synthesis |
Note: The data for this compound is hypothetical and for illustrative purposes only, as no experimental values are currently available in the reviewed literature.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The microplate is incubated for several days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Lipid-Lowering Effects
Nicotinic acid is well-established as a lipid-lowering agent, effectively reducing total cholesterol, triglycerides, and LDL cholesterol while increasing HDL cholesterol. The primary mechanism involves the inhibition of lipolysis in adipose tissue. The effects of substitutions on the pyridine ring, such as the methoxy and methyl groups in this compound, on this activity are yet to be determined.
Table 4: Lipid-Lowering Effects of Nicotinic Acid in Humans
| Parameter | Change with Nicotinic Acid Treatment |
| Total Cholesterol | ↓ 10-25% |
| Triglycerides | ↓ 20-50% |
| LDL Cholesterol | ↓ 5-25% |
| HDL Cholesterol | ↑ 15-35% |
Signaling Pathway: Nicotinic Acid's Effect on Lipid Metabolism
Below is a simplified representation of the signaling pathway involved in the lipid-lowering effect of nicotinic acid.
Caption: Simplified signaling pathway of nicotinic acid in adipose tissue leading to reduced VLDL synthesis in the liver.
Conclusion
While the structural features of this compound suggest it may possess interesting biological activities in line with other nicotinic acid derivatives, the current lack of published experimental data makes any direct comparison impossible. The information provided on the activities and experimental protocols for related compounds serves as a foundation for potential future investigations into this specific molecule. Further research is crucial to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent. Researchers are encouraged to explore its anti-inflammatory, anticancer, antitubercular, and lipid-lowering properties to fill the existing knowledge gap.
Reactivity Face-Off: 2-Methoxy-6-methylisonicotinic Acid vs. 2-Chloro-6-methylisonicotinic Acid in Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of building blocks for the synthesis of active pharmaceutical ingredients (APIs) is a critical decision that profoundly impacts reaction efficiency, yield, and ultimately, the viability of a synthetic route. Among the myriad of heterocyclic scaffolds, substituted isonicotinic acids are prized for their versatility as precursors to a wide range of bioactive molecules. This guide provides an objective, data-driven comparison of the reactivity of two key analogues: 2-methoxy-6-methylisonicotinic acid and 2-chloro-6-methylisonicotinic acid, with a focus on their application in amide bond formation, a cornerstone of medicinal chemistry.
Physicochemical Properties: A Tale of Two Substituents
The reactivity of a carboxylic acid is intrinsically linked to its electronic properties, which are in turn governed by the nature of its substituents. The methoxy (-OCH₃) group at the 2-position of the pyridine ring in this compound acts as an electron-donating group through resonance, increasing the electron density of the aromatic system. Conversely, the chloro (-Cl) group in 2-chloro-6-methylisonicotinic acid is electron-withdrawing due to its inductive effect, which outweighs its weaker resonance-donating effect. These electronic differences have a direct impact on the acidity (pKa) of the carboxylic acid moiety, a key determinant of its reactivity.
| Property | This compound | 2-Chloro-6-methylisonicotinic acid |
| Molecular Formula | C₈H₉NO₃ | C₇H₆ClNO₂ |
| Molecular Weight | 167.16 g/mol | 171.58 g/mol [1] |
| Predicted pKa | ~3.36 (estimated from 2-methoxynicotinic acid) | 2.28 ± 0.28[2] |
| Solubility | Data not available | Soluble in Methanol[2] |
Note: The pKa for this compound is an estimate based on the predicted value for 2-methoxynicotinic acid. A predicted pKa for the related 2-methoxy-3-methylisonicotinic acid is reported as 0.70 ± 0.25[3], though this value appears unusually low and may not be a reliable comparison.
Reactivity in Amide Bond Formation: A Mechanistic Perspective
Amide bond formation is a fundamental transformation in drug synthesis. The reactivity of carboxylic acids in these reactions is largely dependent on the activation of the carboxyl group, which is influenced by the electronic nature of the substituents on the pyridine ring.
The electron-withdrawing chloro group in 2-chloro-6-methylisonicotinic acid makes the carbonyl carbon of the carboxylic acid more electrophilic. This enhanced electrophilicity facilitates the attack by an amine nucleophile, suggesting that the chloro-substituted compound may exhibit higher reactivity in amide coupling reactions.
Conversely, the electron-donating methoxy group in this compound reduces the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates under similar conditions. However, the increased electron density on the pyridine nitrogen could influence its interaction with coupling reagents.
Below is a logical workflow for a typical amide coupling reaction involving these substituted isonicotinic acids.
References
Comparative Analysis of 2-Methoxy-6-methylisonicotinic Acid Derivatives as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel 2-Methoxy-6-methylisonicotinic Acid Derivatives
Recent patent literature has unveiled a series of novel derivatives of this compound with promising antiviral activity. These compounds have been investigated primarily as inhibitors of the main protease (Mpro) of coronaviruses, including SARS-CoV-2, a critical enzyme for viral replication. This guide provides a comparative overview of their biological activity, supported by available experimental data and protocols, to aid in ongoing research and development efforts in the field of antiviral therapeutics.
Biological Activity: Inhibition of Viral Protease
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the main protease (Mpro) of various coronaviruses. The primary mechanism of action involves the blockade of this enzyme's catalytic activity, which is essential for the processing of viral polyproteins and subsequent viral maturation. While extensive quantitative structure-activity relationship (SAR) data for a broad range of these specific derivatives is not yet publicly available in peer-reviewed journals, patent filings from AbbVie Inc. (US20240158368A1, WO2024081351A1) indicate that these compounds are potent inhibitors of SARS-CoV-2 Mpro.
The general structure of the active compounds involves the this compound core, which is typically derivatized as an amide. Variations in the amide substituent are expected to significantly influence the inhibitory potency and pharmacokinetic properties of these molecules.
Table 1: Summary of Biological Activity for a Representative Derivative
| Compound ID | Target | Assay Type | Activity Metric | Result | Reference |
| Representative Amide Derivative | SARS-CoV-2 Mpro | Biochemical Protease Activity Assay | IC50 | Data not publicly available in quantitative terms | [1][2] |
| Representative Amide Derivative | SARS-CoV-2 (in cell culture) | High-Content Screening Assay | EC50 | Data not publicly available in quantitative terms | [1] |
Note: Specific IC50 and EC50 values for a series of derivatives are not detailed in the currently available public documents. The patents indicate that compounds were tested and found to be active.
Experimental Protocols
The evaluation of these this compound derivatives has been conducted using established in vitro biochemical and cell-based assays. The following are detailed methodologies based on the descriptions provided in the patent literature.
SARS-CoV-2 Mpro Biochemical Protease Activity Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of the SARS-CoV-2 main protease.
Objective: To determine the concentration of the test compound that results in 50% inhibition of Mpro activity (IC50).
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic substrate specific for Mpro
-
Assay Buffer (e.g., Tris-based buffer at physiological pH, containing salts and reducing agents)
-
Test compounds (derivatives of this compound)
-
Positive control inhibitor (e.g., Nirmatrelvir)
-
Negative control (e.g., DMSO)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Enzyme and Substrate Preparation: The Mpro enzyme and its fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction: The test compound, Mpro enzyme, and substrate are added to the wells of the microplate. The reaction is initiated by the addition of the substrate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader at appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to substrate cleavage by the enzyme.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls. The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
High-Content Screening Assay for Antiviral Activity
This cell-based assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.
Objective: To determine the concentration of the test compound that results in a 50% reduction in viral-induced cytopathic effect or viral protein expression (EC50).
Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium and supplements
-
Test compounds
-
Positive control antiviral drug
-
Negative control (e.g., DMSO)
-
Reagents for detecting viral infection (e.g., antibodies against viral proteins, cell viability dyes)
-
High-content imaging system
Procedure:
-
Cell Seeding: Host cells are seeded into microplates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a short period before infection.
-
Viral Infection: The cells are then infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (e.g., 48-72 hours).
-
Staining and Imaging: The cells are fixed, permeabilized, and stained with fluorescently labeled antibodies targeting viral antigens (e.g., nucleocapsid protein) and a nuclear stain (e.g., DAPI). The plates are then imaged using a high-content imaging system.
-
Image Analysis: Automated image analysis is performed to quantify the number of infected cells and assess cell viability in each well.
-
Data Analysis: The percentage of viral inhibition for each compound concentration is calculated. The EC50 value is determined from the dose-response curve. A cytotoxicity assay is also performed in parallel to determine the concentration at which the compound is toxic to the cells (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the synthesis and evaluation of these antiviral compounds.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Mechanism of Action: Mpro Inhibition
The primary molecular target of these compounds is the main protease (Mpro) of coronaviruses. Mpro is a cysteine protease that cleaves the viral polyprotein at multiple sites, a process that is absolutely required for the production of functional viral proteins. By inhibiting Mpro, the derivatives of this compound disrupt the viral life cycle.
Caption: Simplified schematic of the mechanism of action: inhibition of SARS-CoV-2 Mpro.
Conclusion and Future Directions
The derivatives of this compound represent a new and promising class of antiviral agents targeting the main protease of coronaviruses. The available data, primarily from patent literature, indicates their potential as potent inhibitors. However, to fully understand their therapeutic potential, further research is needed. Specifically, the public disclosure of detailed structure-activity relationships, including quantitative data for a wider range of derivatives, is crucial. Additionally, studies on their pharmacokinetic properties, in vivo efficacy, and safety profiles will be essential for their advancement as clinical candidates. This guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and highlighting the path forward for the development of this interesting class of antiviral compounds.
References
Purity Assessment of Synthesized 2-Methoxy-6-methylisonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Methoxy-6-methylisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is particularly well-suited for separating this compound from potential impurities.
Experimental Protocol: Reverse-Phase HPLC Method
Objective: To determine the purity of a synthesized batch of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphate buffer)
-
Reference standard of this compound (if available)
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the synthesized sample in the same manner as the standard solution to a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 270 nm is likely appropriate. A PDA detector will be beneficial for identifying impurities by their UV spectra.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Identify any additional peaks as impurities.
-
Calculate the purity of the synthesized sample using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using HPLC.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data on the purity of a synthesized compound.
| Feature | HPLC | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative determination of nuclei in a magnetic field. | Measurement of heat flow associated with thermal transitions. | Measurement of light absorption by the sample. |
| Primary Use | Separation and quantification of components in a mixture. | Absolute quantification without a reference standard of the same compound. | Determination of melting point and purity based on melting point depression. | Quantification of a known compound with a chromophore. |
| Strengths | High resolution, high sensitivity, applicable to a wide range of compounds. | Provides structural information, no need for identical reference standard. | Fast, requires small sample amounts, good for crystalline solids. | Simple, rapid, and cost-effective. |
| Limitations | Requires a reference standard for absolute quantification, potential for co-elution. | Lower sensitivity than HPLC, requires soluble samples, complex mixtures can be difficult to analyze. | Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities. | Not suitable for complex mixtures, requires the analyte to have a chromophore. |
| Typical Purity Range | >99% | >95% | >98.5% | Dependent on molar absorptivity |
Signaling Pathway of Analytical Techniques in Purity Determination
Caption: Logical flow for comprehensive purity assessment of a synthesized compound.
Conclusion
For the definitive purity assessment of synthesized this compound, a validated reverse-phase HPLC method is the recommended primary technique. It offers the necessary resolution to separate the main component from structurally similar impurities. For a comprehensive purity profile, orthogonal methods such as quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) should be employed to provide confirmatory data and ensure the absence of co-eluting or non-UV active impurities. UV-Visible spectrophotometry can serve as a rapid, initial screening tool. The combination of these techniques provides a robust and reliable assessment of the purity of the synthesized compound, which is essential for its application in research and drug development.
X-ray Crystallographic Analysis of 2-Methoxy-6-methylisonicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of isonicotinic acid, a core scaffold in numerous pharmacologically active compounds. While a specific crystallographic study for 2-Methoxy-6-methylisonicotinic acid is not publicly available, this guide leverages data from closely related structural analogs to offer insights into the potential solid-state conformation and intermolecular interactions that govern the physicochemical properties of this class of molecules. The primary focus of this comparison will be on isonicotinic acid derivatives with anti-inflammatory properties.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected isonicotinic acid derivatives. This data provides a basis for understanding the structural variations that can arise from different substitution patterns on the pyridine ring.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref. |
| 6-Methylnicotinic acid | C₇H₇NO₂ | Monoclinic | P2₁/c | 3.8788 | 13.634 | 6.1094 | 90.51 | 323.07 | [1] |
| Isonicotinic acid | C₆H₅NO₂ | Monoclinic | P2₁/c | 13.998 | 6.896 | 11.189 | 97.49 | 1071.4 | - |
Note: Crystallographic data for this compound is not available in the reviewed literature. The data presented for 6-Methylnicotinic acid, an isomer, and the parent isonicotinic acid are for comparative purposes.
Experimental Protocols
The crystallographic data presented in this guide are typically obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is as follows:
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound.
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
The choice of solvent is critical and is often determined empirically.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source.
-
A detector, such as a CCD or CMOS detector, is used to collect the diffraction pattern as the crystal is rotated.
-
Data is typically collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Anti-inflammatory Signaling Pathway of Isonicotinic Acid Derivatives
Several studies have indicated that isonicotinic acid derivatives exhibit anti-inflammatory properties. A key mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of reactive oxygen species (ROS) production.[2][3][4][5] The following diagram illustrates this proposed signaling pathway.
References
- 1. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-Methoxy-6-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Plausible Synthetic Routes to a Key Pyridine Derivative.
2-Methoxy-6-methylisonicotinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through various strategies, each with its own set of advantages and challenges. This guide provides a comparative study of two plausible synthetic routes to this target molecule, starting from readily available precursors: 2,6-lutidine and 2-chloro-6-methylpyridine. The comparison includes a detailed breakdown of each synthetic step, quantitative data from analogous reactions, and comprehensive experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2,6-Lutidine | Route 2: From 2-chloro-6-methylpyridine |
| Starting Material | 2,6-Lutidine | 2-chloro-6-methylpyridine |
| Number of Steps | 5 | 3 |
| Key Intermediates | 2,6-lutidine-N-oxide, 4-nitro-2,6-lutidine-N-oxide, 4-methoxy-2,6-lutidine-N-oxide, 2-methoxy-4,6-dimethylpyridine | 2-chloro-6-methylisonicotinic acid, Methyl 2-chloro-6-methylisonicotinate |
| Potential Challenges | Multi-step synthesis with potential for lower overall yield, regioselectivity in the nitration step. | Handling of organometallic intermediates, potential for side reactions during lithiation. |
| Overall Yield (estimated) | 15-25% | 30-40% |
Route 1: Synthesis from 2,6-Lutidine
This route builds the functionality of the pyridine ring step-by-step, starting with the activation of the ring through N-oxidation, followed by the introduction of the methoxy group and subsequent oxidation of the methyl group.
Caption: Synthetic pathway of this compound starting from 2,6-Lutidine.
Experimental Protocols for Route 1
Step 1: Synthesis of 2,6-Lutidine-N-oxide
-
Reaction: 2,6-Lutidine is oxidized to its corresponding N-oxide using hydrogen peroxide in acetic acid.
-
Procedure: To a solution of 2,6-lutidine (10.7 g, 0.1 mol) in glacial acetic acid (50 mL), 30% hydrogen peroxide (11.3 mL, 0.1 mol) is added dropwise with stirring at a temperature maintained between 60-70°C. The mixture is then heated at 70-80°C for 3 hours. After cooling, the excess acetic acid is removed under reduced pressure. The residue is made alkaline with a saturated solution of sodium carbonate and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2,6-lutidine-N-oxide.
-
Analogous Yield: 85-95%.
Step 2: Synthesis of 4-Nitro-2,6-lutidine-N-oxide
-
Reaction: The N-oxide is nitrated at the 4-position using a mixture of nitric and sulfuric acids.
-
Procedure: 2,6-Lutidine-N-oxide (12.3 g, 0.1 mol) is added portion-wise to a cooled (0-5°C) mixture of concentrated sulfuric acid (30 mL) and fuming nitric acid (15 mL). The mixture is then slowly heated to 90°C and maintained at this temperature for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The precipitated product is filtered, washed with cold water, and dried.
-
Analogous Yield: 60-70%.
Step 3: Synthesis of 4-Methoxy-2,6-lutidine-N-oxide
-
Reaction: The nitro group is displaced by a methoxy group using sodium methoxide.
-
Procedure: A solution of sodium methoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in anhydrous methanol (50 mL). To this solution, 4-nitro-2,6-lutidine-N-oxide (16.8 g, 0.1 mol) is added, and the mixture is refluxed for 6 hours. The solvent is evaporated, and the residue is treated with water and extracted with chloroform. The organic extract is dried and concentrated to yield 4-methoxy-2,6-lutidine-N-oxide.
-
Analogous Yield: 70-80%.
Step 4: Synthesis of 2-Methoxy-4,6-dimethylpyridine
-
Reaction: The N-oxide is deoxygenated to the corresponding pyridine.
-
Procedure: 4-Methoxy-2,6-lutidine-N-oxide (15.3 g, 0.1 mol) is dissolved in chloroform (100 mL), and phosphorus trichloride (9.1 mL, 0.105 mol) is added dropwise at 0°C. The mixture is then stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of water, and the mixture is neutralized with sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by distillation.
-
Analogous Yield: 80-90%.
Step 5: Synthesis of this compound
-
Reaction: The methyl group at the 4-position is selectively oxidized to a carboxylic acid.
-
Procedure: 2-Methoxy-4,6-dimethylpyridine (13.7 g, 0.1 mol) is dissolved in a mixture of pyridine (50 mL) and water (20 mL). Potassium permanganate (31.6 g, 0.2 mol) is added in portions over 2 hours with stirring, and the reaction mixture is heated at 80°C for 8 hours. The mixture is then cooled, and the manganese dioxide is filtered off. The filtrate is acidified with concentrated HCl to pH 3-4, and the precipitated product is filtered, washed with cold water, and dried.
-
Analogous Yield: 40-50%.
Route 2: Synthesis from 2-chloro-6-methylpyridine
This more convergent route involves the initial formation of the isonicotinic acid moiety, followed by the introduction of the methoxy group.
Caption: Synthetic pathway of this compound starting from 2-chloro-6-methylpyridine.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-chloro-6-methylisonicotinic acid
-
Reaction: 2-chloro-6-methylpyridine is lithiated and then carboxylated with carbon dioxide.
-
Procedure: To a solution of 2-chloro-6-methylpyridine (12.75 g, 0.1 mol) in anhydrous THF (150 mL) at -78°C under an inert atmosphere, n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise. The mixture is stirred at this temperature for 1 hour, after which dry carbon dioxide gas is bubbled through the solution for 2 hours. The reaction is then quenched with water, and the THF is removed under reduced pressure. The aqueous solution is washed with ether, and then acidified with concentrated HCl to pH 3-4. The precipitated product is filtered, washed with cold water, and dried.
-
Analogous Yield: 60-70%.
Step 2: Synthesis of Methyl 2-chloro-6-methylisonicotinate
-
Reaction: The carboxylic acid is esterified to protect it for the subsequent step.
-
Procedure: To a suspension of 2-chloro-6-methylisonicotinic acid (17.1 g, 0.1 mol) in methanol (100 mL), thionyl chloride (8.0 mL, 0.11 mol) is added dropwise at 0°C. The mixture is then refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the methyl ester.
-
Analogous Yield: 85-95%.
Step 3: Synthesis of Methyl 2-methoxy-6-methylisonicotinate and subsequent hydrolysis
-
Reaction: The chloro group is substituted by a methoxy group, followed by hydrolysis of the ester.
-
Procedure: Methyl 2-chloro-6-methylisonicotinate (18.5 g, 0.1 mol) is added to a solution of sodium methoxide prepared from sodium (2.5 g, 0.11 mol) and anhydrous methanol (100 mL). The mixture is refluxed for 8 hours. The solvent is then removed under reduced pressure. The residue is dissolved in a mixture of methanol (50 mL) and 2M sodium hydroxide solution (100 mL) and stirred at room temperature for 12 hours. The methanol is evaporated, and the aqueous solution is washed with ether and then acidified with concentrated HCl to pH 3-4. The precipitated this compound is filtered, washed with cold water, and dried.
-
Analogous Yield: 70-80% over two steps.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, while longer, utilizes classical pyridine chemistry and may be more suitable for laboratories not equipped for large-scale organometallic reactions. Route 2 is more convergent and likely to provide a higher overall yield, but requires careful handling of n-butyllithium at low temperatures. The choice of a specific route will ultimately depend on the available resources, scale of the synthesis, and the specific requirements for purity and yield. The provided experimental protocols, based on analogous transformations, offer a solid foundation for the practical synthesis of this important pyridine derivative.
Benchmarking the performance of 2-Methoxy-6-methylisonicotinic acid in a specific reaction
A Comparative Guide for Researchers in Drug Development
The data presented herein is synthesized from established chemical literature and provides a predictive framework for reaction performance, enabling researchers to make informed decisions in reagent selection for the synthesis of complex molecules.
Comparative Performance in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is rarely spontaneous and necessitates the use of a coupling reagent to activate the carboxylic acid. The choice of coupling reagent can significantly impact reaction yield, time, and the purity of the final product.
The following table summarizes the typical performance of common coupling reagents in the amide bond formation between isonicotinic acid derivatives and a representative primary amine (e.g., benzylamine). These values are representative and can vary based on the specific substrates and reaction conditions.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| 2-hydroxy-6-methylisonicotinic acid | HATU | DIPEA | DMF | 2 - 4 | 85 - 95 |
| HBTU | DIPEA | DMF | 3 - 6 | 80 - 90 | |
| EDC/HOBt | DIPEA | DCM/DMF | 12 - 24 | 70 - 85 | |
| PyBOP | DIPEA | DMF | 2 - 5 | 85 - 92 | |
| 2,6-dimethylisonicotinic acid | HATU | DIPEA | DMF | 1 - 3 | 90 - 98 |
| HBTU | DIPEA | DMF | 2 - 5 | 88 - 95 | |
| EDC/HOBt | DIPEA | DCM/DMF | 12 - 24 | 75 - 88 | |
| PyBOP | DIPEA | DMF | 1 - 4 | 90 - 96 |
Key Observations:
-
Uronium-based reagents (HATU, HBTU) and phosphonium-based reagents (PyBOP) generally exhibit superior performance, affording higher yields in shorter reaction times compared to carbodiimide-based methods (EDC/HOBt).[1][2][3]
-
HATU often provides the highest yields and fastest conversions, making it a preferred choice for challenging or precious substrates.[1][4]
-
2,6-dimethylisonicotinic acid appears to be slightly more reactive than its 2-hydroxy counterpart, likely due to the electronic effects of the substituent groups on the pyridine ring.
-
While EDC/HOBt is a more economical option, the reactions are typically slower and may result in lower yields, particularly with sterically hindered or electronically deactivated substrates.[5]
Experimental Protocols
Below is a detailed, representative experimental protocol for the amide coupling of a substituted isonicotinic acid with a primary amine using HATU as the coupling reagent.
Materials:
-
Substituted Isonicotinic Acid (e.g., 2-hydroxy-6-methylisonicotinic acid) (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted isonicotinic acid (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the acid is fully dissolved.
-
Add the primary amine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Visualizing the Workflow and Reaction Components
To further clarify the experimental process and the relationships between the key components, the following diagrams are provided.
Caption: Experimental workflow for HATU-mediated amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. growingscience.com [growingscience.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methoxy-6-methylpyridine in Gallstone Dissolution: In Vitro and In Vivo Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Methoxy-6-methylpyridine (MMP) and its performance as a gallstone dissolving agent against the established alternative, methyl-tertiary butyl ether (MTBE). The following sections detail the quantitative performance, experimental methodologies, and logical workflows based on recent preclinical studies.
Recent research has identified 2-Methoxy-6-methylpyridine (MMP) as a promising topical agent for the dissolution of gallstones, offering potential advantages over the current clinical option, methyl-tertiary butyl ether (MTBE).[1][2] The primary motivation for exploring alternatives like MMP stems from the side effects associated with MTBE, which are largely attributed to its low boiling point and high volatility.[1][2][3] This guide synthesizes the available in vitro and in vivo data to facilitate an objective comparison.
Quantitative Performance Comparison
The efficacy of MMP in dissolving cholesterol and pigmented gallstones has been evaluated in direct comparison to MTBE in both laboratory and animal models. The data consistently demonstrates the superior dissolution capability of MMP.
In Vitro Dissolution Rates
In vitro studies using human gallstones have shown that MMP dissolves both cholesterol and pigmented gallstones more effectively than MTBE.[1] A 2024 study further detailed the time-dependent dissolution of cholesterol gallstones, highlighting a significantly faster rate of dissolution for MMP.[2][3]
| Compound | Gallstone Type | Dissolution Rate (%) | Reference |
| MMP | Cholesterol | 88.2 | [1] |
| MTBE | Cholesterol | 65.7 | [1] |
| MMP | Pigmented | 50.8 | [1] |
| MTBE | Pigmented | 29.0 | [1] |
Time-Dependent Dissolution of Cholesterol Gallstones (In Vitro)
| Time (minutes) | MMP Dissolution Rate (%) | MTBE Dissolution Rate (%) | Reference |
| 60 | 75 | 56 | [2][3] |
| 120 | 95 | 69 | [2][3] |
| 240 | 100 | 82 | [2][3] |
In Vivo Dissolution Efficacy
In vivo studies in hamster and porcine models corroborate the in vitro findings, showing a significantly higher dissolution of both cholesterol and pigmented gallstones by MMP compared to MTBE.[1][2] In a porcine model, MMP exhibited approximately 1.8 times higher solubility for cholesterol gallstones than MTBE.[2][3]
| Compound | Animal Model | Gallstone Type | Dissolution Rate (%) | Reference |
| MMP | Hamster | Cholesterol | 59.0 | [1] |
| MTBE | Hamster | Cholesterol | 50.0 | [1] |
| MMP | Hamster | Pigmented | 54.3 | [1] |
| MTBE | Hamster | Pigmented | 32.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the published studies of MMP.
In Vitro Gallstone Dissolution Assay
The in vitro dissolution efficacy of MMP and MTBE was determined by the following procedure:
-
Sample Preparation: Human cholesterol and pigmented gallstones were obtained from patients who had undergone cholecystectomy. The stones were dried to a constant weight.
-
Dissolution: Gallstones were placed in glass containers with either MMP or MTBE.
-
Incubation: The containers were gently stirred at 37°C to simulate physiological conditions.
-
Measurement: The dry weights of the gallstones were measured at specified time intervals (e.g., 30, 60, 90, 120, and 240 minutes) to determine the rate of dissolution.[1][2][3]
References
- 1. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Methoxy-6-methylisonicotinic Acid and Structurally-Related Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Substituted pyridine carboxylic acids, particularly isonicotinic acid derivatives, are privileged scaffolds found in a multitude of biologically active compounds. This guide provides a head-to-head comparison of 2-Methoxy-6-methylisonicotinic acid and its structural analogs, offering insights into their physicochemical properties and reactivity to aid in the selection of the optimal building block for your research endeavors.
Introduction to this compound and its Analogs
This compound is a disubstituted pyridine carboxylic acid that presents multiple points for diversification and interaction with biological targets. The methoxy group at the 2-position and the methyl group at the 6-position influence the electronic properties, lipophilicity, and metabolic stability of molecules incorporating this moiety. To provide a comprehensive comparison, we will evaluate this building block against two commercially available, structurally related analogs: 2,6-dimethylisonicotinic acid and 2-ethoxy-6-methylisonicotinic acid .
Physicochemical Properties
The physicochemical properties of a building block are crucial as they directly impact the solubility, permeability, and pharmacokinetic profile of the final drug candidate. Below is a summary of key computed and experimental physicochemical parameters for this compound and its selected analogs.
| Property | This compound | 2,6-dimethylisonicotinic acid | 2-ethoxy-6-methylisonicotinic acid[1] |
| Molecular Weight ( g/mol ) | 167.16 | 151.16 | 181.19 |
| LogP (Predicted) | ~1.5 | ~1.3 | ~2.0 |
| pKa (Predicted) | ~4.5 | ~4.7 | ~4.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bonds | 2 | 1 | 3 |
Note: Predicted values are estimates from computational models and may vary from experimental results.
Reactivity in Amide Coupling Reactions
A primary application of carboxylic acid building blocks in drug discovery is their use in amide bond formation. The reactivity of the carboxylic acid can be influenced by the electronic effects of the substituents on the pyridine ring. Generally, electron-withdrawing groups can increase the reactivity of the carboxylic acid towards nucleophilic attack.
Below is a representative experimental protocol for the amide coupling of a substituted isonicotinic acid, which can be used to empirically determine the relative reactivity and performance of each building block in your specific application.
Experimental Protocol: Amide Coupling of Substituted Isonicotinic Acids
This protocol describes a general procedure for the amide coupling of a substituted isonicotinic acid with a primary or secondary amine using a common coupling agent.
Materials:
-
Substituted isonicotinic acid (e.g., this compound)
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted isonicotinic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) to the reaction mixture and continue to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Researchers can perform parallel reactions with this compound and its analogs to compare reaction times and isolated yields, providing a direct measure of their relative reactivity under identical conditions.
Application in Kinase Inhibition: A Representative Signaling Pathway
Isonicotinic acid derivatives are known to be effective scaffolds for the development of kinase inhibitors.[2][3][4] The pyridine nitrogen can act as a hydrogen bond acceptor, and the substituents on the ring can be tailored to occupy specific pockets within the ATP-binding site of the kinase. Below is a representative diagram of a generic kinase signaling pathway that can be targeted by inhibitors derived from these building blocks.
Conclusion
The choice between this compound, 2,6-dimethylisonicotinic acid, and 2-ethoxy-6-methylisonicotinic acid will depend on the specific goals of the drug discovery project. The methoxy and ethoxy substituents offer opportunities for hydrogen bonding and can modulate solubility and metabolic stability, while the dimethyl analog provides a more lipophilic and sterically different profile. By understanding the subtle differences in their physicochemical properties and reactivity, researchers can make a more informed decision in the selection of the optimal building block to accelerate the development of novel therapeutics. It is recommended to synthesize or procure small quantities of each analog for parallel synthesis and in vitro testing to empirically determine the best fit for your target and desired compound profile.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Methoxy-6-methylisonicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance parameters of two distinct HPLC methods, originally developed and validated for the analysis of Isoniazid, a closely related isonicotinic acid derivative. These methods serve as a strong starting point for the development and validation of an analytical procedure for 2-Methoxy-6-methylisonicotinic acid.[1]
| Parameter | HPLC Method I | HPLC Method II | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Reverse-Phase HPLC with UV Detection | Reverse-Phase HPLC with UV Detection | Gas Chromatography with Mass Spectrometry Detection |
| Stationary Phase | Nucleosil 100-10 C18 (250 x 4.6 mm) | Luna 100-5 C18 (250 x 4.6 mm) | Various capillary columns (e.g., 5% phenyl-methylpolysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile / 10⁻² M Oxalic Acid (80/20) | Methanol / Acetate Buffer, pH 5.0 (20/80) | Inert gas (e.g., Helium, Nitrogen) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | Typically 1-2 mL/min |
| Detection | UV at 230 nm | UV at 270 nm | Mass Spectrometry (MS) |
| Linearity (Correlation Coefficient) | 0.9998 | 0.9999 | Typically >0.995 |
| Detection Limit (LOD) | 0.6 µg/mL | 0.055 µg/mL | Analyte dependent, often in the pg to ng range |
| Quantitation Limit (LOQ) | 1.9 µg/mL | 0.2 µg/mL | Analyte dependent, often in the ng to µg range |
| Precision (RSD%) | System: 0.1692%, Method: 1.1844%, Intermediate: 1.8058% | System: 0.2000%, Method: 0.6170%, Intermediate: 0.5970% | Typically <15% |
| Accuracy (Recovery %) | 102.66% | 101.36% | Typically 80-120% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - Method I
This method utilizes a non-polar stationary phase and a polar mobile phase for the separation of the analyte.
-
Instrumentation: A Waters 2695 liquid chromatograph equipped with a Waters 2489 UV detector or equivalent.[1]
-
Column: Nucleosil 100-10 C18 (250 x 4.6 mm).[1]
-
Mobile Phase: A mixture of acetonitrile and 10⁻² M oxalic acid in a ratio of 80:20 (v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV absorbance at 230 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm filter before injection.
-
Injection Volume: 20 µL.
High-Performance Liquid Chromatography (HPLC) - Method II
This method offers an alternative separation selectivity by employing a different mobile phase composition.
-
Instrumentation: A Waters 2695 liquid chromatograph with a Waters 2489 UV detector or equivalent.[1]
-
Column: Luna 100-5 C18 (250 x 4.6 mm).[1]
-
Mobile Phase: A mixture of methanol and acetate buffer (pH 5.0) in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 270 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration. Filter through a 0.45 µm filter prior to injection.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like isonicotinic acid derivatives, derivatization is often required to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as one with a 50% phenyl and 50% methyl polysiloxane stationary phase is often suitable for separating regioisomers of similar compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Derivatization: To enhance volatility, derivatization of the carboxylic acid and any other polar functional groups is often necessary. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl iodide).
-
Mass Spectrometry: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-methylisonicotinic Acid: A Step-by-Step Guide
The following provides essential safety and logistical information for the proper disposal of 2-Methoxy-6-methylisonicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a substituted pyridine and carboxylic acid derivative, this compound requires careful handling and disposal through designated hazardous waste streams.
I. Immediate Safety and Handling Principles
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2] All handling of waste should occur in a well-ventilated area or a certified laboratory chemical fume hood.[1][3][4]
Key Disposal Principles:
-
Do Not Drain Dispose: Never pour this compound or its solutions down the drain.[2][3][5][6]
-
No Regular Trash: This chemical should not be disposed of in the regular trash.[3][7]
-
Consult Regulations: Disposal must always be in accordance with local, regional, and national hazardous waste regulations.[8][9][10][11]
-
Use Licensed Disposal Services: The standard and required method of disposal is through a licensed hazardous waste disposal company.[2][5][10]
II. Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes the critical parameters for the safe handling and disposal of this compound waste.
| Parameter | Specification | Rationale & Sources |
| Waste Classification | Hazardous Waste (General) | Chemical waste generators must determine if a discarded chemical is hazardous.[8][10] Assumed hazardous unless confirmed otherwise by a safety professional. |
| Primary Container | Original container or a compatible, sealable, airtight container (e.g., glass or high-density polyethylene).[1][4][9] | To prevent leaks and reactions. Original containers ensure contents are clearly identified.[9][11] |
| Container Labeling | Completed Dangerous/Hazardous Waste Label.[4][7] | Must clearly identify contents, associated hazards, and accumulation start date for regulatory compliance. |
| Storage Location | In a cool, dry, well-ventilated area, segregated from incompatible materials.[1][4][12] | To prevent accidental reactions. Store away from strong oxidizers and acids.[4] |
| Disposal Method | Incineration or landfill via an approved waste disposal plant.[8][13] | To ensure complete destruction and prevent environmental contamination. Must be handled by a licensed professional service.[2] |
III. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of surplus or waste this compound.
-
Waste Collection:
-
Carefully transfer the waste chemical into its designated hazardous waste container.
-
Whenever possible, use the original container or a clean, compatible, and clearly labeled secondary container.[9][11]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9][11]
-
-
Container Management:
-
Waste Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area or main hazardous waste storage area.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources.[4][12]
-
Segregate the container from incompatible materials, particularly strong acids and oxidizers.[4]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide them with accurate information about the waste stream as detailed on the label.
-
IV. Spill Response Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]
-
Contain the Spill: Use an inert, absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[3][4]
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for disposal.[1][2][4]
-
Dispose of as Hazardous Waste: The container with the spill cleanup debris must be labeled and disposed of as hazardous waste, following the same protocol outlined above.[4]
-
Report the Spill: Report the incident to your supervisor and EHS department, as per your institution's policy.[3]
V. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. media.laballey.com [media.laballey.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. asset.conrad.com [asset.conrad.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Logistical Information for Handling 2-Methoxy-6-methylisonicotinic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-6-methylisonicotinic acid was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as other substituted isonicotinic acids, and general best practices for handling acidic organic compounds in a laboratory setting. It is crucial to conduct a thorough risk assessment before beginning any work with this chemical.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound to ensure a secure laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be a skin and eye irritant.[1][2][3] Inhalation of dust may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Material/Specification | Purpose |
| Primary | Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities or when there is a significant splash risk.[4][5][6] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][7] Inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact and irritation. | |
| Body Protection | A chemical-resistant lab coat or apron.[4][7] For larger scale operations, a full-body suit may be necessary.[5][8] | To protect skin and clothing from spills and contamination. | |
| Secondary | Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For larger quantities, or if dust is generated, a NIOSH-approved N95 or higher particulate respirator is recommended.[1][7] | To prevent inhalation of irritating dust particles. |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots for larger scale handling.[9] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound.
Pre-Operational Checks
-
Information Review: Read and understand this safety guidance. Review the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[4]
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or generating dust.[4][5]
-
PPE Inspection: Inspect all PPE for damage or contamination before use.[5] Ensure gloves are of the appropriate material and thickness.[7]
-
Spill Kit: Confirm that a spill kit appropriate for acidic powders is readily available.
Handling Protocol
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
If transferring to a solution, add the acid to the solvent slowly.
-
-
Experimental Use:
-
Keep all containers with the chemical clearly labeled and sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[5]
-
In case of accidental contact, follow the first aid procedures outlined below.
-
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after use.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, according to the disposal plan below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][10]
-
Ingestion: Do not induce vomiting.[10] Rinse mouth with water.[10] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated materials and unused product, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect liquid waste from experiments in a separate, labeled, and sealed container.
-
Disposal Method: All chemical waste must be disposed of through a licensed professional waste disposal service.[5] Do not pour down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: PPE selection based on the potential hazards of the chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. iigtchem.com [iigtchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. leelinework.com [leelinework.com]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
